Product packaging for (R)-3-(bromomethyl)hexanoic acid(Cat. No.:CAS No. 1942054-60-5)

(R)-3-(bromomethyl)hexanoic acid

Cat. No.: B8819872
CAS No.: 1942054-60-5
M. Wt: 209.08 g/mol
InChI Key: XUBVYXDJGCTGTL-ZCFIWIBFSA-N
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Description

(R)-3-(Bromomethyl)hexanoic acid (CAS 1942054-60-5) is a chiral carboxylic acid of significant strategic importance in pharmaceutical research and development, particularly as a critical synthetic intermediate for Brivaracetam, an anticonvulsant medication used to treat partial-onset seizures . The molecule possesses two reactive functional groups—a carboxylic acid and a bromomethyl group—at the C-3 position of the hexanoic acid chain, with a defined (R)-configuration at the stereocenter . This specific three-dimensional arrangement is essential for ensuring the correct biological activity of the final active pharmaceutical ingredient, as the efficacy of many neurologically active compounds is highly dependent on chirality . One established synthetic route to this valuable building block involves the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one, a reaction that efficiently produces the compound while preserving the chiral integrity of the stereocenter . In the synthesis of Brivaracetam, this compound serves as a foundational element; the carboxylic acid group can be functionalized, for instance, by conversion to an acid chloride for amidation, while the bromomethyl group is utilized for crucial nucleophilic substitution reactions to construct the drug's molecular framework . The enantiomeric purity of this intermediate is therefore paramount, and it is typically supplied with a purity of >98% to meet rigorous research and development standards . This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this compound with appropriate care, following all relevant safety protocols. It is recommended to be stored refrigerated at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1942054-60-5

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

(3R)-3-(bromomethyl)hexanoic acid

InChI

InChI=1S/C7H13BrO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

XUBVYXDJGCTGTL-ZCFIWIBFSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CBr

Canonical SMILES

CCCC(CC(=O)O)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-3-(bromomethyl)hexanoic acid, a key chiral building block in modern pharmaceutical synthesis. The document details its known properties, provides estimated values for uncharacterised parameters based on analogous compounds, and outlines detailed experimental protocols for its synthesis and the determination of its physicochemical characteristics.

Introduction

This compound is a chiral carboxylic acid featuring a bromomethyl group at the C-3 position with a defined R-configuration.[1] This specific stereochemistry is crucial, as the biological activity of many pharmaceuticals is highly dependent on their chirality.[1] The molecule's bifunctional nature, containing both a reactive carboxylic acid and a primary bromide, makes it a versatile intermediate for organic synthesis.[1] Its most prominent application is as a key precursor in the synthesis of Brivaracetam, a third-generation antiepileptic drug used for treating partial-onset seizures.[1][2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data and provides estimated values derived from structurally similar compounds, such as hexanoic acid and its brominated isomers.

PropertyValueSource / Basis for Estimation
IUPAC Name (3R)-3-(bromomethyl)hexanoic acid[1]
CAS Number 1942054-60-5[1][3]
Molecular Formula C₇H₁₃BrO₂[1][3]
Molecular Weight 209.08 g/mol [1][3]
Appearance Yellowish oil or low-melting solidConflicting reports describe it as a yellowish oil or a solid. The parent compound, hexanoic acid, is an oily liquid with a melting point of -3.4 °C.[4][5]
Melting Point Est. ~25–35 °CExperimental data is unavailable. Estimated based on 4-bromohexanoic acid (~25–30°C) and 6-bromohexanoic acid (32–34°C).[6]
Boiling Point Est. >205 °C (with potential decomposition)Experimental data is unavailable. The boiling point is expected to be significantly higher than that of hexanoic acid (205 °C) due to increased mass.[4][5][7]
pKa Est. 4.5–4.8Experimental data is unavailable. Estimated based on the pKa of hexanoic acid (4.88) and the predicted pKa of 6-bromohexanoic acid (4.72).[4]
Solubility Soluble in methanol, DMSO, ethanol, and ether. Sparingly soluble in water.A certificate of analysis confirms solubility in Methanol/DMSO. Solubility in other organic solvents and water is inferred from hexanoic acid.[4][5]

Logical Relationship for Property Estimation

The estimation of key physicochemical properties for this compound relies on comparing it to its parent compound and positional isomers. The following diagram illustrates this logical relationship.

G cluster_analogues Analogue Compounds (Known Properties) Hexanoic_Acid Hexanoic Acid (Parent Compound) MP: -3.4°C BP: 205°C pKa: 4.88 Target This compound (Target Compound) Hexanoic_Acid->Target Addition of -CH2Br group Bromo_Isomers Positional Bromo-Isomers (e.g., 4- & 6-bromo) MP: ~30°C pKa: ~4.7 Bromo_Isomers->Target Isomeric Comparison Estimated_Properties Estimated Properties MP: ~25-35°C BP: >205°C pKa: ~4.5-4.8 Target->Estimated_Properties Leads to

Logical flow for estimating physicochemical properties.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and the determination of its core physicochemical properties are provided below.

This is a common method for synthesizing the title compound.[1]

  • Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents:

    • (R)-4-n-propyl-dihydrofuran-2(3H)-one (1.0 eq)

    • Anhydrous solvent (e.g., Toluene or Cyclohexane) (approx. 5 mL per gram of lactone)

    • Anhydrous Zinc Chloride (ZnCl₂) (0.5 eq) - Acts as a Lewis acid catalyst.

    • Trimethylbromosilane (TMSBr) (4.0 eq)

  • Procedure: a. Charge the flask with (R)-4-n-propyl-dihydrofuran-2(3H)-one, anhydrous toluene, and anhydrous zinc chloride. b. Begin stirring the mixture at room temperature. c. Add trimethylbromosilane dropwise to the mixture via the dropping funnel. d. After the addition is complete, heat the reaction mixture to 70-80 °C for approximately 1-2 hours. e. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting lactone is consumed. f. Cool the reaction mixture to 0-10 °C in an ice bath. g. Carefully quench the reaction by the dropwise addition of water. h. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, typically as a yellowish oil.

  • Apparatus: Capillary melting point apparatus (e.g., Thiele tube or digital Mel-Temp).

  • Procedure: a. If the sample is an oil at room temperature, chill a small amount on a watch glass over ice until it solidifies. b. Introduce a small amount of the finely powdered solid into a capillary tube, sealing one end. c. Place the capillary tube in the melting point apparatus. d. Heat the apparatus rapidly to about 15-20 °C below the expected melting point. e. Decrease the heating rate to 1-2 °C per minute. f. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.

  • Procedure: a. Add 0.5-1 mL of the liquid sample into the fusion tube. b. Place the sealed capillary tube into the fusion tube with its open end submerged in the liquid. c. Attach the fusion tube to the thermometer and place the assembly in a Thiele tube containing a high-boiling mineral oil. d. Heat the side arm of the Thiele tube gently. e. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. f. Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat. g. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Apparatus: Calibrated pH meter with an electrode, a magnetic stirrer, and a burette.

  • Procedure: a. Prepare a dilute aqueous or mixed-solvent (e.g., methanol-water) solution of the compound at a known concentration (e.g., 0.01 M). b. Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. c. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from the burette. d. Record the pH value after each addition, allowing the reading to stabilize. e. Continue the titration well past the equivalence point. f. Plot the pH (y-axis) versus the volume of titrant added (x-axis). g. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

  • Apparatus: Small test tubes, vortex mixer.

  • Procedure: a. Add approximately 20-30 mg of the compound to a test tube. b. Add 1 mL of the desired solvent (e.g., water, methanol, toluene) to the test tube. c. Vigorously agitate the mixture using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for any undissolved particles against a dark background. e. Classify solubility qualitatively (e.g., soluble, sparingly soluble, insoluble). f. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC, titration).

Synthetic Workflow: Role in Brivaracetam Synthesis

This compound is a critical intermediate in the synthesis of the antiepileptic drug Brivaracetam. The following diagram outlines a common synthetic pathway.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Assembly Start (R)-4-propyl- dihydrofuran-2(3H)-one Intermediate This compound Start->Intermediate Ring Opening (e.g., HBr or TMSBr) AcylChloride (R)-3-(bromomethyl)hexanoyl chloride Intermediate->AcylChloride Activation (e.g., Oxalyl Chloride) Brivaracetam Brivaracetam AcylChloride->Brivaracetam Amide Coupling Amide (S)-2-aminobutanamide Amide->Brivaracetam

Synthetic pathway to Brivaracetam via this compound.

References

Technical Guide: (R)-3-(bromomethyl)hexanoic acid (CAS: 1942054-60-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(bromomethyl)hexanoic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its specific stereochemical configuration and bifunctional nature, containing both a carboxylic acid and a bromomethyl group, make it a versatile intermediate for creating complex molecules with high stereopurity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the production of the anticonvulsant drug Brivaracetam.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1942054-60-5[1][3][4][5]
Molecular Formula C7H13BrO2[1][2][3][5]
Molecular Weight 209.08 g/mol [1][2][3][5]
IUPAC Name (3R)-3-(bromomethyl)hexanoic acid[1]
Synonyms Hexanoic acid, 3-(bromomethyl)-, (3R)-; Brivaracetam Impurity 15[3][5][6]
Canonical SMILES CCCCC--INVALID-LINK--CC(=O)O[1]
Storage 2-8°C Refrigerator[3]

Synthesis of this compound

The primary synthetic route to this compound involves the ring-opening of a chiral lactone precursor, (R)-4-n-propyl-dihydrofuran-2-one.[1] This method is favored for its ability to maintain the desired stereochemistry.

Experimental Protocol: Ring-Opening of (R)-4-n-propyl-dihydrofuran-2-one

This protocol describes a common method for the synthesis of this compound.

Materials:

  • (R)-4-n-propyl-dihydrofuran-2-one (GC purity 90%, optical purity 98%)

  • Cyclohexane

  • Hydrobromic acid

  • Diluted hydrochloric acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10g of (R)-4-n-propyl-dihydrofuran-2-one in cyclohexane.[7]

  • Raise the temperature of the solution to 70°C.[7]

  • Add 7g of hydrobromic acid dropwise to the heated solution.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion of the reaction, quench the reaction mixture with diluted hydrochloric acid.[7]

  • Perform a liquid-liquid extraction using DCM and water.[7]

  • Dry the organic phase over anhydrous sodium sulfate.[7]

  • Filter the solution and concentrate the filtrate under reduced pressure to yield this compound with an optical purity of 97.3%.[7]

G cluster_synthesis Synthesis of this compound A (R)-4-n-propyl-dihydrofuran-2-one C Ring Opening Reaction (Cyclohexane, 70°C) A->C B Hydrobromic Acid B->C D This compound C->D

Caption: Synthesis of this compound.

Application in the Synthesis of Brivaracetam

This compound is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug.[2] The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by condensation with a chiral amine.

Experimental Protocol: Synthesis of Brivaracetam

This protocol outlines the subsequent steps to synthesize Brivaracetam from this compound.

Materials:

  • This compound

  • Cyclohexane

  • Oxalyl chloride

  • (S)-2-aminobutanamide hydrochloride

  • Toluene

  • Molecular sieves

  • Calcium hydroxide

  • Calcium chloride

  • Tetrabutylammonium bromide

Procedure:

Step 1: Formation of (R)-3-(bromomethyl)hexanoyl chloride

  • Dissolve the this compound obtained from the previous step in 20ml of cyclohexane.[7]

  • Add 19.4g of oxalyl chloride at the boiling point of the solvent.[7]

  • Monitor the reaction by TLC.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain (R)-3-(bromomethyl)hexanoyl chloride.[7]

Step 2: Condensation to form Brivaracetam

  • In a separate reaction vessel, create a suspension of 7g of molecular sieves, 4.33g of calcium hydroxide, 17.1g of calcium chloride, 0.7g of tetrabutylammonium bromide, and 16.1g of (S)-2-aminobutanamide hydrochloride in 150ml of toluene.[7]

  • Dissolve the (R)-3-(bromomethyl)hexanoyl chloride in 64ml of toluene and add it dropwise to the suspension while maintaining the temperature at -20°C.[7]

  • Stir the solution at -20°C for 5 hours.[7]

  • Add an additional 13g of calcium hydroxide and continue stirring at -20°C overnight.[7]

  • After the reaction is complete, adjust the pH to 5-6 with dilute hydrochloric acid.[7]

  • Filter the mixture and extract the filtrate with DCM/water.[7]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Brivaracetam.[7]

G cluster_brivaracetam_synthesis Brivaracetam Synthesis Workflow A This compound C Acyl Chloride Formation (Cyclohexane, boiling) A->C B Oxalyl Chloride B->C D (R)-3-(bromomethyl)hexanoyl chloride C->D F Condensation Reaction (Toluene, -20°C) D->F E (S)-2-aminobutanamide HCl E->F G Brivaracetam F->G

Caption: Brivaracetam synthesis workflow.

Conclusion

This compound is a valuable chiral intermediate with well-defined synthetic pathways and a critical application in the pharmaceutical industry, particularly in the manufacturing of Brivaracetam. The methodologies presented in this guide offer a framework for its synthesis and utilization, underscoring the importance of stereochemical control in modern drug development. Researchers and scientists can leverage this information for process optimization and the development of novel synthetic routes.

References

An In-depth Technical Guide on the ¹H NMR Spectral Data of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the ¹H NMR spectral data for (R)-3-(bromomethyl)hexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The document presents quantitative data in a structured format, details the experimental protocol for spectral acquisition, and includes a visual representation of the molecule's proton environments and their corresponding spectral features.

Introduction

This compound is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural elucidation is crucial for ensuring the purity and stereochemistry of final products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for confirming the structure of this molecule by providing detailed information about the chemical environment of each proton.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound [2]

Chemical Shift (δ, ppm)MultiplicityIntegration (No. of Protons)Coupling Constant (J, Hz)Assignment
12.71s1H--COOH
3.57m1HJ = 4.04 & 10.28-CH₂Br (diastereotopic H)
3.48dd1HJ = 5.12 & 10.26-CH₂Br (diastereotopic H)
2.56dd1HJ = 7.28 & 16.48-CH₂COOH (diastereotopic H)
2.39dd1HJ = 5.92 & 16.42-CH₂COOH (diastereotopic H)
2.12-2.25m1H--CH(CH₂Br)-
1.22-1.54m4H--CH₂CH₂CH₃
0.92t3HJ = 7.04-CH₂CH₃

s = singlet, t = triplet, m = multiplet, dd = doublet of doublets

Experimental Protocol

The following section details the methodology for the synthesis and subsequent ¹H NMR analysis of this compound.

3.1 Synthesis of this compound [2]

The compound is synthesized from (R)-4-propyldihydrofuran-2-one. A solution of hydrogen bromide (33% w/w in acetic acid) is charged to a round bottom flask under a nitrogen atmosphere and cooled to 5°C. A solution of (R)-4-propyldihydrofuran-2-one in acetic acid is then added slowly, maintaining the temperature below 5°C. The reaction mixture is warmed to room temperature and then heated to 80°C for 2.5 hours. After cooling, the mixture is diluted with water and extracted with dichloromethane. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a pale yellow oil.

3.2 ¹H NMR Spectroscopy [3]

A sample of the synthesized this compound is dissolved in deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.

Structural Elucidation and Spectral Interpretation

The ¹H NMR spectrum provides key information for the structural confirmation of this compound. The following diagram illustrates the correlation between the molecular structure and the observed ¹H NMR signals.

G Figure 1: Correlation of ¹H NMR Signals with the Structure of this compound cluster_0 This compound cluster_1 ¹H NMR Signals mol p1 0.92 ppm t, 3H -CH₃ p2 1.22-1.54 ppm m, 4H -CH₂CH₂- p3 2.12-2.25 ppm m, 1H -CH- p4 2.39, 2.56 ppm dd, 2H -CH₂COOH p5 3.48, 3.57 ppm dd, m, 2H -CH₂Br p6 12.71 ppm s, 1H -COOH n_ch3 n_ch3->p1:f2 n_ch2ch2 n_ch2ch2->p2:f2 n_ch n_ch->p3:f2 n_ch2cooh n_ch2cooh->p4:f2 n_ch2br n_ch2br->p5:f2 n_cooh n_cooh->p6:f2

Caption: Correlation of proton environments in this compound with their respective ¹H NMR signals.

The broad singlet observed at 12.71 ppm is characteristic of the acidic proton of the carboxylic acid group. The diastereotopic protons of the bromomethyl group (-CH₂Br) and the methylene group adjacent to the carboxylic acid (-CH₂COOH) give rise to complex multiplets (doublet of doublets and multiplet) due to their distinct chemical environments and coupling to the chiral center. The propyl chain exhibits the expected signals: a triplet for the terminal methyl group and a multiplet for the two methylene groups. The proton at the chiral center (-CH-) appears as a multiplet due to coupling with the adjacent methylene and bromomethyl protons.

References

An In-depth Technical Guide on the 13C NMR Chemical Shifts of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for (R)-3-(bromomethyl)hexanoic acid. Due to the absence of readily available experimental data, this document focuses on predicted values and outlines a comprehensive experimental protocol for acquiring such data. This guide is intended to support researchers and scientists in the identification, characterization, and quality control of this compound in drug development and other chemical research applications.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are presented in Table 1. These values were obtained using computational prediction tools that employ established algorithms to estimate the chemical environment of each carbon atom. It is important to note that these are theoretical values and may differ slightly from experimental results.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)
C1 (COOH)179.5
C2 (CH₂)39.8
C3 (CH)42.1
C4 (CH₂)33.7
C5 (CH₂)20.2
C6 (CH₃)13.8
C7 (CH₂Br)36.5

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for 13C NMR Data Acquisition

The following section details a standard methodology for the acquisition of a high-quality 13C NMR spectrum for a small organic molecule such as this compound.

Sample Preparation
  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 50-100 mg of the solid this compound.[1] If the amount of sample is limited, it is still possible to obtain a spectrum, but a longer acquisition time will be required.[2]

  • Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the spectrum.[1] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The volume of the solvent should be sufficient to create a sample height of at least 4.5 cm in the NMR tube, which typically corresponds to 0.6-0.7 mL.[2][3]

  • Internal Standard : For accurate chemical shift referencing, an internal standard is recommended.[1] Tetramethylsilane (TMS) is the universally recognized reference standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small amount (typically a drop added to 5-10 mL of the deuterated solvent) should be added to the sample solution.[1]

  • Filtration : To ensure a homogeneous magnetic field and obtain sharp spectral lines, it is crucial to remove any solid particles from the sample solution.[2][3] This can be achieved by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean and dry NMR tube.[3]

  • Labeling : Clearly label the NMR tube with the sample information.

NMR Instrument Parameters

The following are typical starting parameters for a 13C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized for the specific instrument and sample.

  • Pulse Program : A standard proton-decoupled 13C experiment, often denoted as zgpg30 or zgdc30 on Bruker instruments, should be used. This provides a spectrum where all carbon signals appear as singlets due to the decoupling of proton-carbon spin-spin coupling, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Acquisition Time (AQ) : An acquisition time of around 1.0 to 2.0 seconds is generally sufficient.

  • Relaxation Delay (D1) : A relaxation delay of 2.0 seconds is a good starting point.[4] For quantitative analysis, a much longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary to ensure full relaxation of all signals. However, for routine qualitative analysis, a shorter delay is acceptable to reduce the total experiment time.

  • Number of Scans (NS) : Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. A typical starting point is 128 or 256 scans.[4] This number can be increased to improve the signal-to-noise ratio for dilute samples or carbons with long relaxation times (e.g., quaternary carbons).

  • Spectral Width (SW) : A spectral width of approximately 220-250 ppm is usually sufficient to cover the entire range of chemical shifts for organic molecules.

  • Temperature : The experiment is typically run at room temperature (around 298 K).

Experimental and Data Processing Workflow

The following diagram illustrates the general workflow for acquiring and processing 13C NMR data.

Caption: Workflow for 13C NMR Data Acquisition and Analysis.

This comprehensive guide provides both the predicted 13C NMR data for this compound and a detailed protocol for its experimental determination. By following these guidelines, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound, aiding in its structural verification and further research endeavors.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of (R)-3-(bromomethyl)hexanoic acid, a chiral building block with significance in pharmaceutical synthesis. Due to the limited availability of public experimental mass spectra for this specific compound, this guide focuses on a predictive fragmentation pattern based on established principles of mass spectrometry for aliphatic carboxylic acids and organobromine compounds. This document serves as a valuable resource for researchers in identifying and characterizing this molecule and its analogs in various experimental settings.

Introduction

This compound is a chiral carboxylic acid featuring a bromomethyl substituent at the C-3 position.[1] Its molecular formula is C7H13BrO2, with a monoisotopic molecular weight of approximately 209.01 g/mol and 211.01 g/mol , reflecting the nearly equal natural abundance of the 79Br and 81Br isotopes.[2][3][4][5][6][7][8] The presence of both a carboxylic acid and a bromoalkane moiety dictates its characteristic fragmentation behavior under mass spectrometric analysis. Understanding this fragmentation is crucial for its identification, purity assessment, and metabolic studies in drug development. A patent related to the synthesis of Brivaracetam, for which this compound is an intermediate, mentions a GC-MS analysis showing a peak at m/z=207.1, which likely corresponds to the [M-2H]+ ion.[9]

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization (EI), this compound is expected to undergo a series of fragmentation reactions. The molecular ion peak ([M]+•) is anticipated to be of low intensity, a common characteristic of aliphatic carboxylic acids.[10] The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).

The predicted fragmentation pathways are detailed below and illustrated in the accompanying diagrams.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for carboxylic acids, involving the cleavage of bonds adjacent to the carbonyl group.

  • Loss of the hydroxyl radical (•OH): This cleavage results in the formation of an acylium ion.

    • [M]+• → [M - OH]+ at m/z 192/194

  • Loss of the carboxyl group (•COOH): This fragmentation leads to the formation of the alkyl fragment.

    • [M]+• → [M - COOH]+ at m/z 164/166

Cleavage of the Carbon-Bromine Bond

The C-Br bond is susceptible to cleavage, leading to the loss of the bromine radical.

  • Loss of Bromine Radical (•Br): This results in a bromine-free fragment.

    • [M]+• → [M - Br]+ at m/z 130

McLafferty Rearrangement

For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • McLafferty Rearrangement: In this compound, this would lead to the elimination of propene and the formation of a radical cation.

Other Significant Fragmentations

Further fragmentation of the primary ions will lead to a series of smaller charged species. For instance, the loss of the propyl group from the main chain is a plausible fragmentation route.

The following diagram illustrates the predicted logical workflow for the mass spectrometry analysis of this compound.

workflow Figure 1: Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing and Interpretation prep Sample Dissolution (e.g., in Methanol/Water) dilution Dilution to Appropriate Concentration prep->dilution injection Sample Injection dilution->injection ionization Ionization (e.g., Electron Ionization - EI) injection->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum frag_analysis Fragmentation Pattern Analysis spectrum->frag_analysis identification Compound Identification frag_analysis->identification

Caption: Figure 1: Experimental Workflow for MS Analysis.

The following diagram illustrates the predicted fragmentation pathways of this compound.

fragmentation Figure 2: Predicted Fragmentation Pathways cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [this compound]+• m/z 209/211 M_minus_OH [M - OH]+ m/z 192/194 M->M_minus_OH - •OH M_minus_COOH [M - COOH]+ m/z 164/166 M->M_minus_COOH - •COOH M_minus_Br [M - Br]+ m/z 130 M->M_minus_Br - •Br mclafferty McLafferty Rearrangement Product M->mclafferty McLafferty Rearrangement acylium Acylium Ion [C4H8BrCO]+ M_minus_OH->acylium alkyl Alkyl Fragment [C6H12Br]+ M_minus_COOH->alkyl hydrocarbon Hydrocarbon Fragment [C7H13O2]+ M_minus_Br->hydrocarbon

Caption: Figure 2: Predicted Fragmentation Pathways.

Quantitative Data Summary

As no experimental mass spectrum for this compound is publicly available, a table of quantitative data (m/z values and relative intensities) cannot be provided at this time. The following table summarizes the predicted key fragments and their expected m/z values, including the isotopic peaks for bromine.

Predicted Fragment IonChemical FormulaPredicted m/z (79Br/81Br)Fragmentation Pathway
Molecular Ion [C7H13BrO2]+•209/211-
[M - OH]+ [C7H12BrO]+192/194α-cleavage
[M - COOH]+ [C6H12Br]+164/166α-cleavage
[M - Br]+ [C7H13O2]+129C-Br bond cleavage
[M - C3H7]+ [C4H6BrO2]+165/167Side chain cleavage
[CH2Br]+ [CH2Br]+93/95Cleavage at C3-C4 bond

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound would typically involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Derivatization (for GC-MS): To improve volatility for GC-MS analysis, the carboxylic acid can be derivatized, for example, by esterification with methanol to form the methyl ester.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

LC-MS Analysis
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Drying Gas Temperature: 325°C.

  • Drying Gas Flow: 8 L/min.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-500.

Conclusion

References

Navigating the Solubility Landscape of (R)-3-(bromomethyl)hexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(bromomethyl)hexanoic acid is a chiral building block of significant interest in pharmaceutical synthesis, particularly as a key intermediate. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in process development, purification, and formulation. This technical guide provides an in-depth overview of the solubility of this compound, including extrapolated data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar carboxylic acid group capable of hydrogen bonding and a more nonpolar alkyl chain with a bromine substituent. This amphiphilic nature dictates its solubility profile.

Estimated Solubility of this compound in Common Organic Solvents

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known solubility of structurally similar compounds, such as hexanoic acid and its derivatives, and the general principles of chemical interactions, we can extrapolate an estimated solubility profile. A certificate of analysis for this compound indicates that it is soluble in methanol and dimethyl sulfoxide (DMSO). Furthermore, a deuterated form of hexanoic acid shows a solubility of approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide. Hexanoic acid is also known to be easily soluble in diethyl ether and ethanol.[1] 2,3-dimethyl-hexanoic acid is reported as soluble in chloroform and methanol.[2]

The following table summarizes the estimated and known solubility of this compound in a range of common organic solvents. These values should be considered as guiding estimates, and precise quantitative determination should be performed experimentally.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility CategoryEstimated Quantitative SolubilityRationale
Polar Protic Solvents
Methanol32.7Soluble> 50 mg/mLThe carboxylic acid group can form strong hydrogen bonds with methanol. The relatively short alkyl chain does not significantly hinder solubility.
Ethanol24.5Soluble> 30 mg/mLSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor, facilitating the dissolution of the carboxylic acid.
Water80.1Slightly Soluble~10 mg/mLWhile the carboxylic acid group is hydrophilic, the C6 alkyl chain and the bromine atom increase the nonpolar character, limiting water solubility, similar to hexanoic acid's slight solubility.[1][3][4]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7Soluble> 50 mg/mLDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of solvating both the polar and nonpolar portions of the molecule.
Dimethylformamide (DMF)36.7Soluble> 30 mg/mLDMF is another highly polar aprotic solvent with a strong ability to accept hydrogen bonds.
Acetone20.7Moderately Soluble10 - 30 mg/mLAcetone's polarity is moderate; it can interact with the carboxylic acid group but is less effective at solvating the nonpolar tail compared to DMSO or DMF.
Acetonitrile37.5Moderately Soluble10 - 30 mg/mLAcetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions.
Nonpolar Solvents
Dichloromethane (DCM)9.1Sparingly Soluble< 10 mg/mLDCM is a weakly polar solvent and is not expected to effectively solvate the polar carboxylic acid group.
Diethyl Ether4.3Sparingly Soluble< 10 mg/mLAs a nonpolar solvent, diethyl ether is a poor solvent for polar carboxylic acids, although some solubility is expected due to the nonpolar alkyl chain.
Toluene2.4Sparingly Soluble< 10 mg/mLToluene is a nonpolar aromatic solvent and is unlikely to be a good solvent for this polar molecule.
Hexane1.9Insoluble< 1 mg/mLHexane is a nonpolar aliphatic solvent and is expected to have very poor solvating power for this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

    • Record the weight of the collected filtrate.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the filtered sample solution using the same method.

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or mol/L.

    • To calculate solubility in mg/mL: Use the concentration determined from the HPLC/GC analysis.

    • To calculate solubility in g/100 g of solvent:

      • Mass of solute = Concentration (g/mL) x Volume of filtrate (mL)

      • Mass of solvent = Total mass of filtrate - Mass of solute

      • Solubility = (Mass of solute / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_0 Experimental Workflow for Solubility Determination A 1. Preparation Add excess solid and known volume of solvent to vial B 2. Equilibration Agitate at constant temperature (24-72h) A->B C 3. Sampling Allow solid to settle and withdraw supernatant B->C D 4. Filtration Filter supernatant through a 0.45 µm filter C->D E 5. Analysis Determine concentration via HPLC or GC D->E F 6. Calculation Calculate solubility in desired units E->F

Caption: Workflow for determining the solubility of a solid in a liquid.

This technical guide provides a foundational understanding of the solubility of this compound. For critical applications, the estimated data presented herein should be confirmed through rigorous experimental determination as outlined in the provided protocol. A comprehensive knowledge of solubility is essential for the successful application of this important chiral building block in research and development.

References

(R)-3-(Bromomethyl)hexanoic Acid: A Technical Guide to Stereochemistry and Chirality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical and chiral properties of (R)-3-(bromomethyl)hexanoic acid, a critical chiral building block in modern pharmaceutical synthesis. Its defined three-dimensional structure is paramount to its utility, particularly as a key intermediate in the manufacturing of anticonvulsant medications such as Brivaracetam.[1][2] The presence of two reactive functional groups—a carboxylic acid and a primary bromide—offers significant synthetic versatility.[1]

Physicochemical and Stereochemical Data

The specific spatial arrangement of substituents around the chiral center dictates the molecule's interaction with other chiral entities, a fundamental concept in drug design and development. The quantitative data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 1942054-60-5[1][3][4]
Molecular Formula C7H13BrO2[1][3][5]
Molecular Weight 209.08 g/mol [1][2][5]
IUPAC Name (3R)-3-(bromomethyl)hexanoic acid[1]
Stereochemistry Absolute, (R)-configuration at C3[1][5]
Defined Stereocenters 1[5]
Optical Activity Levorotatory (-)[5][6]
Reported Optical Purity 97.3%[7]

Core Stereochemistry and Chirality

This compound possesses a single stereocenter at the third carbon (C3) of the hexanoic acid backbone. The "R" designation, derived from the Latin rectus (right), is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon are prioritized based on atomic number. The molecule's orientation is such that the lowest priority group (hydrogen) points away from the viewer. The remaining groups then trace a clockwise path from highest to lowest priority.

CIP_Priority cluster_priorities CIP Priority Assignment C3 C* Br Br C3->Br (1) COOH COOH C3->COOH (2) Propyl CH2CH2CH3 C3->Propyl (3) H H C3->H (4) (away) p1 1. -Br (Bromine) p2 2. -COOH (Carboxylic Acid) p3 3. -CH2CH2CH3 (Propyl) p4 4. -H (Hydrogen)

Caption: Cahn-Ingold-Prelog priority at the C3 stereocenter.

The primary stereoisomeric impurity of concern during synthesis is the (S)-3-(bromomethyl)hexanoic acid enantiomer.[1] The presence of this undesired enantiomer can impact the efficacy and safety of the final active pharmaceutical ingredient (API), necessitating strict control over stereochemical purity throughout the manufacturing process.[1]

Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical manufacturing. The most cited methods rely on stereospecific ring-opening reactions of a chiral lactone precursor.

This protocol details a common synthetic route involving the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one using hydrobromic acid.[1][7]

Reagents and Materials:

  • (R)-4-n-propyl-dihydrofuran-2-one (Optical Purity ≥ 98%)

  • Hydrobromic acid (48% aqueous solution or as a solution in acetic acid)

  • Cyclohexane (solvent)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

  • Reaction vessel (e.g., three-necked flask) with heating mantle and condenser

  • Separatory funnel

Procedure:

  • Charge a 250 mL three-necked flask with (R)-4-n-propyl-dihydrofuran-2-one (e.g., 12.8 g, 0.1 mol).[8]

  • Add cyclohexane (e.g., 60 mL) to dissolve the starting material.[7][8]

  • Heat the solution to 70–80°C.[1][7]

  • Slowly add hydrobromic acid dropwise to the heated solution.

  • Maintain the reaction at 70-80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • After completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.[7]

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using dichloromethane (DCM) and water.[7]

  • Collect the organic phase and dry it over anhydrous sodium sulfate.[7]

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude this compound as a yellow oil.[7][8] The product is often used directly in the next step without further purification.[7]

Synthesis_Workflow Start (R)-4-n-propyl- dihydrofuran-2-one Reagents + Hydrobromic Acid + Cyclohexane (Solvent) Reaction Ring-Opening Reaction (70-80°C) Reagents->Reaction Heat Workup Quenching & Extraction (DCM/Water) Reaction->Workup TLC Monitoring Product (R)-3-(bromomethyl)- hexanoic acid Workup->Product Drying & Concentration

Caption: Synthetic workflow for this compound.

The carboxylic acid functionality is often activated by converting it to an acyl chloride for subsequent amidation reactions.[1]

Reagents and Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Cyclohexane or Dichloromethane (solvent)

  • Dimethylformamide (DMF, catalytic amount, optional)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve this compound (e.g., 19.0 g, 0.09 mol) in an inert solvent like cyclohexane (20 mL) or dichloromethane (100 mL).[7][8]

  • Add oxalyl chloride (e.g., 19.4 g) or thionyl chloride (e.g., 32.1 g, 0.27 mol) dropwise to the solution.[7][8] A catalytic amount of DMF can be added to facilitate the reaction when using oxalyl chloride.[1]

  • Heat the reaction mixture to the boiling point of the solvent (e.g., 80-85°C for cyclohexane) and maintain under reflux.[1][7]

  • Monitor the reaction by TLC until the starting acid is fully consumed.[7][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess solvent and chlorinating agent.[7][8]

  • The resulting crude (R)-3-(bromomethyl)hexanoyl chloride is typically obtained as an oil and used immediately in the subsequent synthetic step.[7][8]

Role in Pharmaceutical Synthesis

The strategic importance of this compound is most evident in its role as a precursor in the multi-step synthesis of Brivaracetam. The defined stereocenter is installed early, ensuring the final API possesses the correct configuration for its biological target. The dual reactivity of the molecule is leveraged in sequential steps to build the final pyrrolidone structure.

Signaling_Pathway cluster_main Brivaracetam Synthesis Pathway Lactone (R)-4-n-propyl- dihydrofuran-2-one BromoAcid (R)-3-(bromomethyl)- hexanoic acid (Key Intermediate) Lactone->BromoAcid Ring Opening (HBr) AcylChloride (R)-3-(bromomethyl)- hexanoyl chloride BromoAcid->AcylChloride Chlorination (SOCl2) Brivaracetam Brivaracetam AcylChloride->Brivaracetam Condensation Amide (S)-2-aminobutanamide Amide->Brivaracetam & Cyclization

Caption: Role as a key intermediate in Brivaracetam synthesis.

References

The Enigmatic Case of (R)-3-(Bromomethyl)hexanoic Acid: An Inquiry into its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(bromomethyl)hexanoic acid is a chiral carboxylic acid with potential applications in organic synthesis and pharmaceutical development. This document aims to provide a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and any known biological activities. However, an extensive search of the scientific and patent literature reveals a notable absence of information specifically pertaining to this compound. This guide will therefore address the apparent lack of a documented discovery and history for this specific molecule and instead provide a general context for the synthesis and potential significance of related 3-substituted hexanoic acid derivatives.

Introduction: The Elusive Nature of this compound

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as building blocks for the development of new therapeutic agents. Chiral 3-substituted carboxylic acids are a class of compounds that have garnered significant interest due to their presence in a variety of biologically active molecules. The specific stereoisomer, this compound, presents an intriguing structure with a reactive bromomethyl group, suggesting its potential as a versatile intermediate for further chemical modifications.

Despite its seemingly valuable structure, a thorough investigation of prominent chemical databases and the scientific literature, including Scopus, SciFinder, and Google Scholar, yielded no specific records detailing the discovery, synthesis, or biological evaluation of this compound. This suggests that the compound may be one of the following:

  • A novel, yet to be synthesized or reported compound.

  • An intermediate in a proprietary, unpublished synthetic pathway.

  • A theoretically conceived molecule that has not been practically realized.

Given the absence of direct information, this guide will proceed by outlining a plausible synthetic pathway for this compound based on established organic chemistry principles. Furthermore, we will discuss the potential applications of this and related compounds in drug discovery.

Hypothetical Synthesis and Experimental Protocols

While no specific synthesis for this compound has been reported, a logical and feasible synthetic route can be proposed based on well-established chemical transformations. A plausible approach would involve the asymmetric conjugate addition of a suitable organocuprate to an α,β-unsaturated ester, followed by reduction and bromination.

Proposed Synthetic Pathway

A potential retrosynthetic analysis and the corresponding forward synthesis are outlined below.

Diagram 1: Proposed Synthetic Pathway for this compound

G A Ethyl (E)-hept-2-enoate B Ethyl (R)-3-(hydroxymethyl)hexanoate A->B 1. (R)-BINAP-Cu(I) 2. MeLi, BuMgBr 3. H3O+ C (R)-3-(Hydroxymethyl)hexanoic acid B->C LiOH, H2O/THF D This compound C->D PBr3 or CBr4/PPh3 G Core This compound Nuc Nucleophilic Displacement Core->Nuc Deriv Diverse Functionalized 3-Substituted Hexanoic Acids Nuc->Deriv Bio Biological Targets (e.g., Enzymes, Receptors) Deriv->Bio Screening Lead Lead Compound Optimization Bio->Lead

Methodological & Application

Application Notes and Protocols: Ring-Opening of (R)-4-n-propyl-dihydrofuran-2-one with HBr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed ring-opening of (R)-4-n-propyl-dihydrofuran-2-one with hydrogen bromide (HBr) to synthesize (R)-3-bromoheptanoic acid. This reaction is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol includes information on the reaction mechanism, necessary reagents and equipment, step-by-step procedure, and methods for purification and characterization of the product.

Introduction

(R)-4-n-propyl-dihydrofuran-2-one is a valuable chiral building block, notably utilized as a key intermediate in the synthesis of the antiepileptic drug Brivaracetam. The ring-opening of this lactone with a nucleophilic bromide source, such as hydrogen bromide, affords the corresponding bromo-carboxylic acid, which can be further functionalized. This application note details a robust protocol for this transformation, providing researchers with the necessary information to perform this reaction efficiently and safely.

Reaction Scheme

Data Presentation

Table 1: Physical and Chemical Properties of Reagents and Product

CompoundFormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)
(R)-4-n-propyl-dihydrofuran-2-oneC₇H₁₂O₂128.17Colorless to pale yellow oil226.3 ± 8.0N/A
Hydrogen BromideHBr80.91Colorless gas-66.8-86.9
(R)-3-bromoheptanoic acidC₇H₁₃BrO₂209.08Colorless to pale yellow liquid/solidN/AN/A

Table 2: Spectroscopic Data for (R)-3-bromoheptanoic acid (Predicted)

TechniqueExpected Peaks
¹H NMR (CDCl₃, 400 MHz)δ 10-12 (br s, 1H, COOH), 4.1-4.3 (m, 1H, CHBr), 2.7-2.9 (m, 2H, CH₂COOH), 1.6-1.9 (m, 4H, CH₂CH₂CH₃), 0.9-1.0 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 175-180 (COOH), 50-55 (CHBr), 35-40 (CH₂COOH), 30-35 (CH₂CH₂CH₃), 20-25 (CH₂CH₃), 10-15 (CH₃)
IR (neat, cm⁻¹)2800-3300 (broad, O-H stretch), 1700-1720 (strong, C=O stretch), 1200-1300 (C-O stretch), 600-700 (C-Br stretch)
Mass Spec (EI) m/z208/210 [M]⁺, 129 [M-Br]⁺

Experimental Protocols

Materials and Equipment
  • (R)-4-n-propyl-dihydrofuran-2-one

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Experimental Procedure
  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve (R)-4-n-propyl-dihydrofuran-2-one (1.0 eq) in anhydrous dichloromethane.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly bubble dry hydrogen bromide gas through the solution with vigorous stirring. Alternatively, a solution of HBr in acetic acid can be added dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, stop the HBr flow and allow the mixture to warm to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-3-bromoheptanoic acid.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism Lactone (R)-4-n-propyl-dihydrofuran-2-one ProtonatedLactone Protonated Lactone Lactone->ProtonatedLactone Protonation of Carbonyl Oxygen HBr HBr Carbocation Carbocation Intermediate ProtonatedLactone->Carbocation Ring Opening Product (R)-3-bromoheptanoic acid Carbocation->Product Nucleophilic Attack by Br⁻

Caption: Acid-catalyzed ring-opening mechanism.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve (R)-4-n-propyl- dihydrofuran-2-one in CH₂Cl₂ B Cool to 0 °C A->B C Introduce HBr gas B->C D Monitor by TLC/GC C->D E Quench with NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Vacuum Distillation or Column Chromatography G->H I Characterize by NMR, IR, and Mass Spec H->I

Caption: Experimental workflow for synthesis.

Safety Precautions

  • Hydrogen bromide is a corrosive and toxic gas. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction quenching with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution.

Conclusion

This protocol provides a comprehensive guide for the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one with HBr. By following the detailed steps and safety precautions, researchers can successfully synthesize (R)-3-bromoheptanoic acid, a versatile intermediate for further chemical transformations. The provided data and diagrams facilitate a clear understanding of the process.

Application Note: Synthesis of (R)-3-(bromomethyl)hexanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (R)-3-(bromomethyl)hexanoyl chloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably the antiepileptic drug Brivaracetam. The described methodology involves a two-step process commencing with the stereoselective synthesis of (R)-3-(bromomethyl)hexanoic acid, followed by its conversion to the corresponding acyl chloride. This document outlines the necessary reagents, reaction conditions, and purification methods, and includes a summary of various reported synthesis parameters for the final conversion step.

Introduction

(R)-3-(bromomethyl)hexanoyl chloride is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a bromomethyl group, allows for sequential and site-selective reactions to construct complex molecular architectures. The enantiomerically pure (R)-isomer is of particular importance in the pharmaceutical industry for the development of stereospecific drug molecules. This protocol details a reliable method for its preparation, starting from the chiral precursor this compound.

Experimental Protocol

The synthesis of (R)-3-(bromomethyl)hexanoyl chloride is typically achieved in two main stages:

  • Synthesis of the precursor, this compound.

  • Conversion of the carboxylic acid to the acyl chloride.

This protocol focuses on the second step, the conversion of this compound to (R)-3-(bromomethyl)hexanoyl chloride. For the synthesis of the starting carboxylic acid, various methods have been reported, including the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one with reagents such as hydrobromic acid or bromotrimethylsilane.[1][2][3]

Materials and Reagents
  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (CH₂Cl₂) or Cyclohexane

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: Conversion of this compound to (R)-3-(bromomethyl)hexanoyl chloride

Two common methods for this conversion are presented below, using either thionyl chloride or oxalyl chloride.[4][5][6]

Method A: Using Thionyl Chloride [2][7]

  • In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 19.0 g, 0.09 mol).

  • Add dichloromethane (100 mL) to dissolve the carboxylic acid.

  • Under stirring at room temperature, add thionyl chloride (e.g., 32.1 g, 0.27 mol, 3 equivalents) dropwise.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator to obtain the crude (R)-3-(bromomethyl)hexanoyl chloride as a yellow oil.[2] The product is often used in the next step without further purification.[1][2]

Method B: Using Oxalyl Chloride [1][8]

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in cyclohexane (e.g., 20 mL).[1]

  • Add oxalyl chloride (e.g., 19.4 g) to the solution.[1] A catalytic amount of DMF can also be added to facilitate the reaction.[8]

  • Heat the reaction mixture to the boiling point of the solvent and maintain at reflux.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude product, which can be used directly in subsequent steps.[1]

Data Presentation

The choice of chlorinating agent and solvent can influence the reaction conditions. The following table summarizes various reported conditions for the conversion of this compound to its acyl chloride.

Chlorinating AgentSolventTemperatureMolar Ratio (Acid:Reagent)Reference
Thionyl chlorideDichloromethaneRoom Temperature1:3[2]
Thionyl chlorideDichloromethane20-25°C-[9]
Thionyl chlorideNone (neat)20-80°C-[1]
Oxalyl chlorideCyclohexaneBoiling Point-[1]

Logical Workflow

The following diagram illustrates the general synthetic workflow from the chiral lactone precursor to the final acyl chloride product.

G cluster_0 Step 1: Synthesis of Chiral Carboxylic Acid cluster_1 Step 2: Acyl Chloride Formation cluster_2 Application A (R)-4-n-propyl-dihydrofuran-2-one B This compound A->B  Ring Opening (e.g., HBr or TMSBr) C (R)-3-(bromomethyl)hexanoyl chloride B->C  Chlorination (SOCl₂ or (COCl)₂) D Further Synthesis (e.g., Brivaracetam) C->D  Amidation

Caption: Synthetic workflow for (R)-3-(bromomethyl)hexanoyl chloride.

References

Application Notes and Protocols: Synthesis of (R)-3-(bromomethyl)hexanoyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-3-(bromomethyl)hexanoyl chloride is a chiral acyl chloride that serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the antiepileptic drug Brivaracetam.[1][2] The conversion of the parent carboxylic acid, (R)-3-(bromomethyl)hexanoic acid, to the more reactive acyl chloride is a key step that facilitates subsequent amide bond formation. Oxalyl chloride is a preferred reagent for this transformation as it is a mild and selective agent that produces volatile byproducts, simplifying the reaction workup.[3][4] These application notes provide a detailed protocol for this reaction, along with expected outcomes and characterization data.

Mechanism of Action

The reaction of a carboxylic acid with oxalyl chloride proceeds through a nucleophilic acyl substitution. In the presence of a catalytic amount of dimethylformamide (DMF), the reaction is accelerated via the formation of the Vilsmeier reagent, an iminium intermediate.[3][5] This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion to yield the final acyl chloride product, with the regeneration of the DMF catalyst.[3][5]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(bromomethyl)hexanoyl chloride

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride.[1][6]

Materials:

  • This compound

  • Oxalyl chloride (COCl)₂

  • Anhydrous cyclohexane

  • Anhydrous dichloromethane (DCM) (optional, for workup)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Apparatus for reaction under an inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Add anhydrous cyclohexane to dissolve the carboxylic acid.

  • With stirring, slowly add oxalyl chloride to the solution at room temperature. A typical molar excess of oxalyl chloride is 1.2 to 2.0 equivalents.

  • Heat the reaction mixture to the boiling point of the solvent (cyclohexane, approx. 81°C) and maintain at reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting carboxylic acid), cool the mixture to room temperature.

  • Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. An optional co-evaporation with an anhydrous solvent like dichloromethane can be performed to ensure complete removal of volatile residues.

  • The resulting crude (R)-3-(bromomethyl)hexanoyl chloride is a yellow to brown oil and is often used in the subsequent reaction step without further purification.[1]

Data Presentation

Due to the reactive nature of (R)-3-(bromomethyl)hexanoyl chloride, it is often synthesized and used immediately in situ. As such, detailed quantitative data for the isolated product is not extensively reported in the literature. The following tables provide representative data based on typical outcomes for this class of reaction.

Table 1: Reaction Parameters

ParameterValueReference
Starting MaterialThis compound
ReagentOxalyl chloride
SolventCyclohexane[1]
Reaction TemperatureBoiling point of solvent (~81°C)[1]
Reaction TimeMonitored by TLC until completion[1]
WorkupConcentration under reduced pressure[1]

Table 2: Expected Results and Characterization

ParameterExpected Value
Physical Appearance Yellow to brown oil
Yield >90% (crude, assumed quantitative conversion for subsequent steps)
Purity Sufficient for use in the next step without purification. Purity can be assessed by NMR of the crude product.
Spectroscopic Data IR (Infrared Spectroscopy): A characteristic strong C=O stretching band for the acyl chloride is expected around 1800 cm⁻¹.[7][8] ¹H NMR (Proton Nuclear Magnetic Resonance): Protons alpha to the carbonyl group are expected to show a chemical shift in the range of δ 2.5-3.0 ppm.[7] ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon is expected to have a characteristic chemical shift in the range of 160-180 ppm.[7]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Reaction of this compound with Oxalyl Chloride A This compound C (R)-3-(bromomethyl)hexanoyl chloride A->C + B Oxalyl Chloride (COCl)₂ B->C D CO₂ + CO + HCl C->D Byproducts

Caption: Chemical transformation of the carboxylic acid to the acyl chloride.

Experimental Workflow

Experimental_Workflow Workflow for the Synthesis of (R)-3-(bromomethyl)hexanoyl chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_product Product A Dissolve this compound in anhydrous cyclohexane B Add Oxalyl Chloride A->B C Reflux at boiling point B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Concentrate under reduced pressure E->F G Crude (R)-3-(bromomethyl)hexanoyl chloride F->G

Caption: Step-by-step experimental procedure for the synthesis.

Logical Relationship: Application in Drug Synthesis

Drug_Synthesis_Application Role in Brivaracetam Synthesis A This compound C (R)-3-(bromomethyl)hexanoyl chloride (Key Intermediate) A->C Reaction B Oxalyl Chloride B->C E Brivaracetam (Antiepileptic Drug) C->E Amidation D (S)-2-aminobutanamide D->E

Caption: The central role of the acyl chloride in Brivaracetam synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-3-(bromomethyl)hexanoic acid is a valuable chiral building block in synthetic organic chemistry. Its structure, featuring a primary alkyl bromide adjacent to a stereocenter, makes it an ideal substrate for SN2 nucleophilic substitution reactions. These reactions proceed with high stereospecificity, typically with inversion of configuration if the chiral center were directly involved, but in this case, the reaction occurs at the adjacent primary carbon, preserving the integrity of the (R)-stereocenter. This property is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A notable application is in the synthesis of the antiepileptic drug Brivaracetam, where the methyl ester of this acid is a key intermediate.[1][2] This document provides detailed protocols for several key nucleophilic substitution reactions involving this compound and its derivatives.

Synthesis of Starting Material: this compound

The primary route for synthesizing the title compound involves the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one.

Protocol 1: Synthesis of this compound

  • Principle: This protocol describes the acid-catalyzed ring-opening of the lactone (R)-4-propyldihydrofuran-2(3H)-one using hydrobromic acid in acetic acid to yield this compound.[3][4]

  • Reagents:

    • (R)-dihydro-4-propylfuran-2(3H)-one

    • Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH)

    • Toluene or other suitable extraction solvent

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of (R)-dihydro-4-propylfuran-2(3H)-one (1.0 eq) in acetic acid, add hydrobromic acid in acetic acid (approx. 1.2-1.5 eq) at room temperature.[3]

    • Heat the reaction mixture to 50-55°C and stir for 4-6 hours, monitoring the reaction by TLC or GC.[3][4]

    • After completion, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with toluene or ethyl acetate (3x).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, often as an oil.[4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start (R)-4-propyldihydrofuran-2(3H)-one reagent HBr in Acetic Acid 50-55°C start->reagent Ring Opening product This compound reagent->product

Caption: Workflow for the synthesis of the starting material.

General Mechanism and Key Applications

Nucleophilic substitution on this compound proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon bearing the bromine atom, and the bromide ion is displaced as the leaving group.

Caption: Generalized SN2 mechanism at the bromomethyl group.

Protocol 2: Intramolecular Cyclization (Lactone Formation)

  • Principle: In the presence of a non-nucleophilic base, the carboxylate group of this compound acts as an internal nucleophile, attacking the bromomethyl carbon to form the five-membered lactone, (R)-4-propyldihydrofuran-2-one.[5] This is the reverse of the synthesis reaction.

  • Reagents:

    • This compound

    • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)

    • Acetone or DMF

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetone.

    • Add a slight excess of potassium carbonate (e.g., 1.5 eq).

    • Heat the suspension to reflux and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction, filter off the inorganic salts, and wash the solid with acetone.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude lactone, which can be purified by distillation or chromatography.

Protocol 3: Substitution with Azide

  • Principle: The bromide is displaced by an azide nucleophile (e.g., from sodium azide) to form (R)-3-(azidomethyl)hexanoic acid. This product is a versatile intermediate for the synthesis of amines via reduction. The reaction is typically performed at low temperatures to ensure safety and selectivity.[6]

  • Reagents:

    • This compound

    • Sodium azide (NaN₃)

    • A polar aprotic solvent like DMF or DMSO

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Cool the solution to between -20°C and -10°C in an ice-salt or cooling bath.[6]

    • Carefully add sodium azide (1.1-1.3 eq) portion-wise, maintaining the low temperature. Caution: Sodium azide is highly toxic and potentially explosive.

    • Allow the reaction to stir at low temperature for several hours, then warm slowly to room temperature and stir overnight.

    • Quench the reaction by carefully pouring it into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-3-(azidomethyl)hexanoic acid.

Protocol 4: N-Alkylation for Brivaracetam Synthesis (Ester derivative)

  • Principle: The methyl ester of the title compound, methyl (R)-3-(bromomethyl)hexanoate, is used to alkylate an amine, (S)-2-aminobutanamide, in the presence of a base. This reaction forms a key C-N bond in the synthesis of Brivaracetam.[1]

  • Reagents:

    • Methyl (R)-3-(bromomethyl)hexanoate[1][2]

    • (S)-2-aminobutanamide hydrochloride

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Tetrabutylammonium iodide (catalyst)

    • Isopropyl acetate or another suitable solvent

  • Procedure:

    • Suspend (S)-2-aminobutanamide hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and a catalytic amount of tetrabutylammonium iodide in isopropyl acetate.

    • Add a solution of methyl (R)-3-(bromomethyl)hexanoate (1.0-1.1 eq) in isopropyl acetate.

    • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by LC-MS or TLC).

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer and concentrate under reduced pressure. The resulting product is a precursor that undergoes subsequent cyclization to form Brivaracetam.

Data Summary

The following table summarizes the key nucleophilic substitution reactions for this compound and its derivatives.

Nucleophile Product Reaction Type Key Conditions / Notes
Hydroxide (OH⁻) / H₂O(R)-3-(hydroxymethyl)hexanoic acidHydrolysisBasic or acidic conditions.
Carboxylate (Internal)(R)-4-propyldihydrofuran-2-oneIntramolecular CyclizationNon-nucleophilic base (e.g., K₂CO₃) in acetone.[5]
Azide (N₃⁻)(R)-3-(azidomethyl)hexanoic acidAzide SubstitutionNaN₃ in DMF at low temperatures (-20°C to -10°C).[6]
(S)-2-aminobutanamideBrivaracetam PrecursorN-AlkylationRequires ester protection of the acid; K₂CO₃, catalytic TBAI.[1]
Iodide (I⁻)(R)-3-(iodomethyl)hexanoic acidHalogen Exchange (Finkelstein)NaI in acetone. The iodo-derivative is often more reactive.[5]

Reaction Pathways Overview

Reaction_Pathways cluster_products Substitution Products Start This compound Lactone (R)-4-propyldihydrofuran-2-one Start->Lactone Base (Intramolecular) Azide (R)-3-(azidomethyl)hexanoic acid Start->Azide NaN₃ Alcohol (R)-3-(hydroxymethyl)hexanoic acid Start->Alcohol H₂O / OH⁻ N_Alkyl N-Alkylated Amine (e.g., Brivaracetam Precursor) Start->N_Alkyl R'-NH₂ / Base (as ester) Amine (R)-3-(aminomethyl)hexanoic acid Azide->Amine Reduction (e.g., H₂/Pd)

Caption: Key nucleophilic substitution pathways from the title compound.

References

Application Notes and Protocols: The Role of (R)-3-(bromomethyl)hexanoic acid in the Synthesis of Brivaracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Brivaracetam, a third-generation antiepileptic drug, with a specific focus on the pivotal intermediate, (R)-3-(bromomethyl)hexanoic acid. Brivaracetam exhibits a high affinity for the synaptic vesicle protein 2A (SV2A), playing a crucial role in the modulation of neurotransmitter release.[1][2] The synthesis of enantiomerically pure Brivaracetam is a key challenge, and various strategies have been developed to achieve high yields and purity.[3][4] This document outlines a common and effective synthetic route, detailing the experimental protocols and presenting key quantitative data for each step.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Brivaracetam, starting from the ring-opening of (R)-4-propyl-dihydrofuran-2-one to the final product. The yields are indicative and may vary based on specific reaction conditions and scale.

Step No.Reaction StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference(s)
1Ring-opening(R)-4-propyl-dihydrofuran-2-oneHBr in Acetic Acid or TrimethylbromosilaneThis compound80 - 100>97[5],[6]
2EsterificationThis compoundEthanol, Acid catalystEthyl (R)-3-(bromomethyl)hexanoate~95-[7]
3Condensation and CyclizationEthyl (R)-3-(bromomethyl)hexanoate(S)-2-aminobutanamide hydrochloride, BaseBrivaracetam32 - 40.7>99[5]
Overall Total Synthesis (R)-4-propyl-dihydrofuran-2-one -Brivaracetam ~30 - 38.8 >99 [4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Brivaracetam via the this compound intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the ring-opening of (R)-4-propyl-dihydrofuran-2-one to yield the key intermediate, this compound.

Materials:

  • (R)-4-propyl-dihydrofuran-2-one

  • Hydrogen bromide (33% in acetic acid)

  • Toluene (anhydrous)

  • Trimethylbromosilane (TMSBr)

  • Zinc chloride (anhydrous)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure A: Using HBr in Acetic Acid [5]

  • To a solution of (R)-4-propyl-dihydrofuran-2-one in acetic acid, add a 33% solution of hydrogen bromide in acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Procedure B: Using Trimethylbromosilane [6]

  • To a stirred solution of (R)-4-propyl-dihydrofuran-2-one in anhydrous toluene, add anhydrous zinc chloride.

  • Add trimethylbromosilane dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of Ethyl (R)-3-(bromomethyl)hexanoate

This protocol details the esterification of this compound.

Materials:

  • This compound

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve this compound in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the ethyl ester.

Protocol 3: Synthesis of Brivaracetam

This protocol describes the final condensation and cyclization step to produce Brivaracetam.

Materials:

  • Ethyl (R)-3-(bromomethyl)hexanoate

  • (S)-2-aminobutanamide hydrochloride

  • Sodium carbonate

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure: [5]

  • To a suspension of (S)-2-aminobutanamide hydrochloride and sodium carbonate in acetonitrile, add ethyl (R)-3-(bromomethyl)hexanoate and a catalytic amount of TBAI.

  • Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Brivaracetam.

Visualizations

The following diagrams illustrate the synthetic pathway and a key experimental workflow.

Brivaracetam_Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_ester Esterification cluster_final Final Product start (R)-4-propyl-dihydrofuran-2-one intermediate This compound start->intermediate  Ring-opening (HBr/AcOH or TMSBr/ZnCl2) ester Ethyl (R)-3-(bromomethyl)hexanoate intermediate->ester  Esterification (EtOH, H+) final Brivaracetam ester->final  Condensation & Cyclization ((S)-2-aminobutanamide HCl, Base)

Caption: Synthetic pathway of Brivaracetam from (R)-4-propyl-dihydrofuran-2-one.

Ring_Opening_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_product Product start Charge reactor with (R)-4-propyl-dihydrofuran-2-one and solvent add_reagents Add ring-opening reagents (e.g., HBr/AcOH) start->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench reaction with water monitor->quench  Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: (R)-3-(Bromomethyl)hexanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(bromomethyl)hexanoic acid is a chiral carboxylic acid that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its specific three-dimensional structure is essential for the biological activity of the target molecules, as many pharmaceuticals' efficacy is dependent on their chirality.[1] The molecule features two reactive functional groups: a carboxylic acid and a primary bromide, which provide it with significant synthetic versatility.[1] This document outlines the applications of this compound in medicinal chemistry, focusing on its role in the synthesis of antiepileptic drugs, and provides detailed experimental protocols for its use.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Compound Name This compound
Synonyms Hexanoic acid, 3-(bromomethyl)-, (3R)-; Brivaracetam Impurity 15
CAS Number 1942054-60-5
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Appearance Not specified (typically a solid or oil)
Chirality (R)-enantiomer

Source:[2][3][4]

Applications in Drug Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably in the field of neurology.

DrugTherapeutic AreaRole of this compound
Brivaracetam AntiepilepticA key chiral building block for the synthesis of the final drug molecule.[2][3]
Pregabalin (related) Neuropathic pain, epilepsy, anxietyWhile not a direct precursor, it is structurally related to key chiral intermediates like (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid used in Pregabalin synthesis, highlighting its utility in creating GABA analogs.[5]

The primary utility of this compound lies in its reactive bromomethyl group, which is susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1] This allows for the facile introduction of various functionalities, while the carboxylic acid group provides a handle for amide bond formation or other modifications.

Synthetic Workflow for Brivaracetam

The following diagram illustrates the synthetic pathway from this compound to the antiepileptic drug Brivaracetam.

Brivaracetam_Synthesis cluster_0 Preparation of Key Intermediate cluster_1 Activation and Coupling R_lactone (R)-4-n-propyl- dihydrofuran-2-one R_bromo_acid This compound R_lactone->R_bromo_acid  HBr R_bromo_acyl_chloride (R)-3-(bromomethyl)hexanoyl chloride R_bromo_acid->R_bromo_acyl_chloride  Oxalyl chloride Brivaracetam Brivaracetam R_bromo_acyl_chloride->Brivaracetam  Coupling S_aminobutanamide (S)-2-aminobutanamide hydrochloride S_aminobutanamide->Brivaracetam

Caption: Synthetic workflow for Brivaracetam from a lactone precursor.

Mechanism of Action of Related GABA Analogs: The Case of Pregabalin

While this compound is a direct precursor to Brivaracetam, its structural features are relevant to a class of drugs known as GABA analogs, such as Pregabalin. These drugs modulate neuronal excitability. The mechanism of action for Pregabalin is well-studied and serves as a representative example.

Pregabalin exerts its effects by binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[6][7][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[6][7] By dampening this excessive neurotransmitter release, Pregabalin reduces neuronal hyperexcitability, leading to its analgesic, anxiolytic, and anticonvulsant properties.[6][7]

The following diagram illustrates this signaling pathway.

Pregabalin_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (VGCC) with α2-δ subunit Pregabalin->VGCC binds to α2-δ Ca_influx Ca²⁺ Influx Pregabalin->Ca_influx inhibits VGCC->Ca_influx facilitates Vesicles Synaptic Vesicles (Glutamate, Substance P) Ca_influx->Vesicles triggers fusion Release Neurotransmitter Release Vesicles->Release Neurotransmitters Glutamate, Substance P Receptors Neurotransmitter Receptors Neurotransmitters->Receptors bind to Signal Pain/Excitatory Signal Receptors->Signal generates

Caption: Mechanism of action of Pregabalin.

Experimental Protocols

The following are generalized protocols for the synthesis and use of this compound based on available literature.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one.

Materials:

  • (R)-4-n-propyl-dihydrofuran-2-one

  • Hydrobromic acid (HBr)

  • Cyclohexane

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 10g of (R)-4-n-propyl-dihydrofuran-2-one in cyclohexane in a round-bottom flask.

  • Heat the solution to 70°C.

  • Slowly add 7g of hydrobromic acid dropwise to the heated solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with DCM and water.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound. The product can be used directly in the next step or purified further if necessary.

Source: Adapted from patent CN106748748B[9]

Protocol 2: Conversion to (R)-3-(bromomethyl)hexanoyl chloride

This protocol details the activation of the carboxylic acid group to an acyl chloride.

Materials:

  • This compound

  • Oxalyl chloride

  • Cyclohexane

  • Dimethylformamide (DMF) (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the crude this compound from Protocol 1 in 20ml of cyclohexane in a round-bottom flask.

  • Heat the solution to the boiling point of cyclohexane (approximately 80-85°C).

  • Slowly add 19.4g of oxalyl chloride to the boiling solution. A catalytic amount of DMF can be added to facilitate the reaction.[1]

  • Maintain the reaction at reflux and monitor its completion by TLC.

  • After the reaction is complete, remove the solvent and excess oxalyl chloride by concentration under reduced pressure.

  • The resulting (R)-3-(bromomethyl)hexanoyl chloride is typically used immediately in the subsequent step without further purification.

Source: Adapted from patent CN106748748B and Benchchem product information[1][9]

Protocol 3: Synthesis of Brivaracetam

This protocol outlines the coupling of the acyl chloride with (S)-2-aminobutanamide hydrochloride to form Brivaracetam.

Materials:

  • (R)-3-(bromomethyl)hexanoyl chloride

  • (S)-2-aminobutanamide hydrochloride

  • Toluene

  • Calcium hydroxide

  • Calcium chloride

  • Tetrabutylammonium bromide

  • Molecular sieves

  • Dilute hydrochloric acid

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Reaction vessel with cooling capabilities

Procedure:

  • Prepare a suspension of 7g of molecular sieves, 4.33g of calcium hydroxide, 17.1g of calcium chloride, 0.7g of tetrabutylammonium bromide, and 16.1g of (S)-2-aminobutanamide hydrochloride in 150ml of toluene in a reaction vessel.

  • Cool the suspension to -20°C.

  • Dissolve the (R)-3-(bromomethyl)hexanoyl chloride from Protocol 2 in 64ml of toluene.

  • Add the acyl chloride solution dropwise to the cooled suspension while stirring.

  • Continue stirring the reaction mixture at -20°C for 5 hours.

  • Add an additional 13g of calcium hydroxide and continue stirring at -20°C overnight.

  • After the reaction is complete, adjust the pH to 5-6 with dilute hydrochloric acid.

  • Filter the mixture and extract the filtrate with DCM and water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Brivaracetam.

  • The crude product can be purified by recrystallization or chromatography to yield pure Brivaracetam.

Source: Adapted from patent CN106748748B[9]

Conclusion

This compound is a valuable chiral intermediate in medicinal chemistry, particularly for the synthesis of neurologically active compounds. Its specific stereochemistry and dual functional groups allow for the efficient construction of complex molecular architectures. The protocols provided herein offer a basis for the synthesis and application of this important building block in a research and development setting.

References

Application Notes and Protocols: Esterification of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-(bromomethyl)hexanoic acid and its esters are key chiral intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the production of Brivaracetam, an antiepileptic drug. The esterification of this compound is a crucial step to produce intermediates like (R)-ethyl 3-(bromomethyl)hexanoate, which is utilized in subsequent coupling reactions. This document provides detailed protocols for the esterification of this compound, focusing on the synthesis of its ethyl ester, a key intermediate for Brivaracetam.[1][2][3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of (R)-ethyl 3-(bromomethyl)hexanoate.

ParameterValueReference
Starting MaterialThis compound[4]
ReagentsEthanol, Trimethylsilyl bromide (TMSBr)[4]
SolventDichloromethane (DCM)[4]
Reaction Temperature0 °C to room temperature[4]
Reaction TimeOvernight[4]
Product(R)-ethyl 3-(bromomethyl)hexanoate[4]
Yield87%[4]
PurificationSilica gel column chromatography[4]
Analytical Data¹H NMR, GC-MS (for precursor acid)[5]

Signaling Pathways and Logical Relationships

The esterification of this compound is a fundamental reaction in organic synthesis. The most common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[6][7]

Fischer_Esterification R_COOH This compound Intermediate Protonated Carboxylic Acid R_COOH->Intermediate Protonation ROH Ethanol H_plus Acid Catalyst (H⁺) Ester (R)-ethyl 3-(bromomethyl)hexanoate Ester->R_COOH Hydrolysis (reverse reaction) H2O Water Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate Nucleophilic Attack by Ethanol Tetrahedral_Intermediate->Ester Elimination of Water

Caption: Fischer-Speier Esterification Pathway.

Experimental Protocols

Protocol 1: Esterification of this compound with Ethanol using TMSBr

This protocol details the synthesis of (R)-ethyl 3-(bromomethyl)hexanoate from this compound.[4]

Materials:

  • This compound

  • Ethanol

  • Trimethylsilyl bromide (TMSBr)

  • Dry Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.1 g, 7.8 mmol) and ethanol (2.5 ml) in dry DCM (40 mL) in a round bottom flask at 0 °C.

  • Slowly add TMSBr (3.1 mL, 24 mmol) to the solution at 0 °C.

  • Stir the solution at room temperature overnight.

  • Quench the reaction by adding Na₂S₂O₃ solution and water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain (R)-ethyl 3-(bromomethyl)hexanoate as a colorless oil.

Expected Yield: 87%[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of (R)-ethyl 3-(bromomethyl)hexanoate.

Experimental_Workflow Start Start: Dissolve Reactants Reaction Esterification Reaction (TMSBr, 0°C to RT, overnight) Start->Reaction Workup Aqueous Workup (Na₂S₂O₃, Water) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Washing Wash with Brine Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification End End: Pure (R)-ethyl 3-(bromomethyl)hexanoate Purification->End

Caption: Synthesis and Purification Workflow.

Application in Drug Development

(R)-ethyl 3-(bromomethyl)hexanoate is a crucial intermediate in several synthetic routes to Brivaracetam.[1][2] It serves as a key building block that is subsequently reacted with other chiral synthons to construct the final API molecule. The purity and yield of this esterification step are critical for the overall efficiency and cost-effectiveness of the Brivaracetam synthesis. The use of this specific chiral ester ensures the correct stereochemistry in the final drug product, which is essential for its therapeutic activity.

Conclusion

The esterification of this compound is a well-established and critical transformation in the synthesis of important pharmaceutical compounds. The provided protocol for the synthesis of (R)-ethyl 3-(bromomethyl)hexanoate offers a high-yielding and reliable method for researchers and drug development professionals. Careful execution of the experimental procedure and purification steps is essential to obtain the desired intermediate with high purity, which is paramount for its use in subsequent synthetic steps.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (R)-3-(bromomethyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The primary methods for purifying this compound from a reaction mixture are:

  • Extraction: This is often the first step to separate the acidic product from the reaction mixture. A common procedure involves quenching the reaction with an acidic aqueous solution, followed by extraction with an organic solvent like dichloromethane (DCM).[1][2] The organic phase is then dried and concentrated.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed.[3] Chiral column chromatography is specifically used to separate enantiomers and ensure high optical purity.[4][5][6]

  • Recrystallization: This technique can be effective for purifying solid carboxylic acids.[7][8][9] It involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[8][9]

Q2: My this compound product has low optical purity. How can I improve it?

A2: Low optical purity is a common issue. Here are some strategies to enhance it:

  • Chiral HPLC: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[4][5][6] Various chiral stationary phases (CSPs) are available, and screening different columns and mobile phases is often necessary to achieve optimal separation.[5][10]

  • Diastereomeric Salt Formation: Reacting the racemic or enantiomerically impure acid with a chiral base (resolving agent) forms diastereomeric salts.[11] These salts have different physical properties and can be separated by crystallization.[11] Afterward, the pure enantiomer of the acid can be recovered by treating the separated salt with a strong acid.[11]

  • Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique can convert a racemic mixture into a single enantiomer by combining in-situ racemization with the crystallization of one diastereomer.[12]

Q3: I'm observing significant product loss during purification. What are the potential causes and solutions?

A3: Product loss can occur at various stages. Consider the following:

  • Extraction: Ensure the pH of the aqueous layer is sufficiently low during extraction to keep the carboxylic acid in its protonated, less polar form, thus maximizing its partitioning into the organic layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

  • Column Chromatography: Product may be lost on the column due to strong adsorption to the silica gel. Using a mobile phase with a small amount of acid (e.g., acetic or formic acid) can help to reduce tailing and improve recovery for carboxylic acids.[13]

  • Recrystallization: Using an excessive amount of solvent for recrystallization will result in a lower yield as more product will remain dissolved in the mother liquor.[9] It's crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

Q4: What are the typical impurities I might encounter in the synthesis of this compound?

A4: Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis, such as (R)-4-n-propyl-dihydrofuran-2-one.[1]

  • Byproducts: Side-products from the reaction, which will depend on the specific synthetic route used.

  • (S)-enantiomer: The opposite enantiomer, (S)-3-(bromomethyl)hexanoic acid, if the starting material was not enantiomerically pure or if racemization occurred during the synthesis.

  • Related Impurities: Other impurities related to the synthesis of Brivaracetam (a drug for which this compound is an intermediate) have been identified, such as (R)-ethyl-3-(bromomethyl)hexanoate and various amides.[14]

Troubleshooting Guide

This section provides solutions to specific problems you may face during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Product is an oil and will not crystallize - Residual solvent- Presence of impurities depressing the melting point- Ensure all solvent is removed under high vacuum.- Try co-evaporation with a solvent like toluene to azeotropically remove residual solvents.- Attempt purification by column chromatography to remove impurities before another crystallization attempt.
Streaking/Tailing on TLC and Column Chromatography - The carboxylic acid group is interacting strongly with the silica gel.- Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to your eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the silica.[13]
Poor Separation of Enantiomers on Chiral HPLC - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).[4][5]- Optimize the mobile phase by varying the solvent composition, flow rate, and additives. For acidic compounds, anion-exchange CSPs can be effective.[15]
Low Yield After Recrystallization - Too much solvent was used.- The cooling process was too rapid, trapping impurities.- Use the minimum amount of hot solvent necessary for dissolution.[9]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8]

Experimental Protocols

Protocol 1: General Extraction Procedure

This protocol is based on methods described in the synthesis of Brivaracetam intermediates.[1][2]

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Acidification: Quench the reaction by adding dilute hydrochloric acid (HCl) to adjust the pH to be acidic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction 2-3 times.

  • Washing: Combine the organic layers and wash with water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. A common starting point could be a non-polar solvent system like petroleum ether/ethyl acetate (e.g., 10:1 v/v), gradually increasing the polarity if necessary.[3]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides

General Purification Workflow

G cluster_0 Reaction cluster_1 Initial Purification cluster_2 High Purity Purification ReactionMixture Crude Reaction Mixture Extraction Aqueous Workup & Extraction ReactionMixture->Extraction Concentration Concentration Extraction->Concentration CrudeProduct Crude Product Concentration->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Low Optical Purity

G Start Low Optical Purity Detected CheckMethod Is Chiral Separation Necessary? Start->CheckMethod ChiralHPLC Perform Chiral HPLC CheckMethod->ChiralHPLC Yes DiastereomericSalt Diastereomeric Salt Formation & Crystallization CheckMethod->DiastereomericSalt Alternative AnalyzePurity Analyze Optical Purity ChiralHPLC->AnalyzePurity DiastereomericSalt->AnalyzePurity Success Achieved High Optical Purity AnalyzePurity->Success Yes Optimize Optimize Separation Conditions (Column, Mobile Phase) AnalyzePurity->Optimize No Optimize->ChiralHPLC

Caption: Decision-making process for addressing low optical purity.

References

Technical Support Center: Stereoselective Synthesis of 3-(Bromomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(bromomethyl)hexanoic acid, with a specific focus on minimizing the formation of the undesired (S)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtaining enantiomerically enriched (R)-3-(bromomethyl)hexanoic acid?

A1: The main strategies for obtaining the (R)-enantiomer and minimizing the (S)-enantiomer involve either asymmetric synthesis or chiral resolution. Asymmetric approaches often utilize chiral auxiliaries or catalysts to control the stereochemistry during the reaction. Chiral resolution involves separating a racemic mixture of (R)- and (S)-enantiomers, often through diastereomeric salt formation with a chiral amine.

Q2: My synthesis is resulting in a nearly racemic mixture. What are the likely causes?

A2: A racemic or near-racemic mixture suggests a lack of stereocontrol in your reaction. Potential causes include:

  • Ineffective Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may be degraded, used in insufficient quantity, or may not be suitable for the specific substrate or reaction conditions.

  • Racemization During Reaction or Workup: The stereocenter may be labile under the reaction or workup conditions. Acidic or basic conditions, as well as elevated temperatures, can sometimes lead to racemization.

  • Incorrect Reaction Conditions: Temperature, solvent, and reagent stoichiometry can all play a crucial role in the enantioselectivity of the reaction. Deviations from the optimal conditions can lead to a loss of stereocontrol.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: The most common method for determining the enantiomeric excess of 3-(bromomethyl)hexanoic acid is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This typically involves derivatizing the carboxylic acid to an ester (e.g., methyl or ethyl ester) and then analyzing it on a chiral column.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Enantiomeric Excess (e.e.) Ineffective chiral catalyst or auxiliary.Verify the quality and loading of the catalyst/auxiliary. Consider screening alternative chiral ligands or auxiliaries.
Non-optimal reaction temperature.Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
Racemization during workup.Perform the workup at lower temperatures and avoid strongly acidic or basic conditions if possible.
Low Yield Incomplete reaction.Monitor the reaction progress using TLC, GC, or LC-MS. Consider extending the reaction time or increasing the temperature if it does not compromise e.e.
Product degradation.Ensure the reaction and workup conditions are not causing decomposition of the starting material or product.
Poor recovery during extraction.Optimize the pH for the aqueous workup to ensure the carboxylic acid is in the desired layer (protonated for organic extraction, deprotonated for aqueous extraction).
Formation of Impurities Side reactions.Analyze impurities by LC-MS or GC-MS to identify their structures. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions.
Contaminated starting materials.Verify the purity of all reagents and solvents before use.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-(Bromomethyl)hexanoic Acid

This protocol describes a general method for the resolution of racemic 3-(bromomethyl)hexanoic acid using a chiral amine, such as (R)-1-phenylethylamine.

Materials:

  • Racemic 3-(bromomethyl)hexanoic acid

  • (R)-1-phenylethylamine

  • Solvent (e.g., ethyl acetate, isopropanol)

  • HCl (e.g., 1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the racemic 3-(bromomethyl)hexanoic acid in the chosen solvent.

  • Add a stoichiometric amount (e.g., 0.5 equivalents) of (R)-1-phenylethylamine to the solution.

  • Allow the diastereomeric salts to crystallize. This may require cooling or slow evaporation of the solvent.

  • Filter the crystals and wash them with a small amount of cold solvent.

  • The collected crystals will be enriched in the diastereomeric salt of this compound and (R)-1-phenylethylamine.

  • To recover the free acid, dissolve the crystals in a biphasic system of an organic solvent (e.g., ethyl acetate) and aqueous HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analyze the enantiomeric excess of the final product using chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of 3-(Bromomethyl)hexanoic Acid

Sample Preparation:

  • Convert the 3-(bromomethyl)hexanoic acid to its methyl ester by reacting with an excess of diazomethane in diethyl ether or by using a standard esterification method (e.g., methanol with a catalytic amount of sulfuric acid).

  • Quench the reaction and remove the solvent.

  • Dissolve the resulting methyl ester in the mobile phase for HPLC analysis.

HPLC Conditions (Example):

  • Chiral Column: Chiralcel OD-H or equivalent

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

The retention times of the (R)- and (S)-enantiomers will differ, allowing for the calculation of the enantiomeric excess.

Visualizations

logical_relationship cluster_synthesis Stereoselective Synthesis Troubleshooting start Start: Low Enantiomeric Excess (e.e.) check_catalyst Check Chiral Catalyst/Auxiliary Integrity & Loading start->check_catalyst optimize_temp Optimize Reaction Temperature (Lower T) start->optimize_temp workup_conditions Modify Workup Conditions (Avoid harsh pH/high T) start->workup_conditions result Improved e.e.? check_catalyst->result optimize_temp->result workup_conditions->result success Success: High e.e. Achieved result->success Yes failure Re-evaluate Synthetic Strategy result->failure No experimental_workflow cluster_workflow Chiral Resolution Workflow racemic Racemic 3-(bromomethyl)hexanoic acid add_amine Add Chiral Amine ((R)-1-phenylethylamine) racemic->add_amine crystallize Crystallize Diastereomeric Salts add_amine->crystallize filter Filter and Wash Crystals crystallize->filter acidify Acidify to Recover Free Acid filter->acidify analyze Analyze Enantiomeric Excess (e.g., Chiral HPLC) acidify->analyze

Technical Support Center: Bromination of Hexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of hexanoic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the α-bromination of hexanoic acid?

The most common and well-established method for the α-bromination of hexanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. An alternative method involves the use of N-Bromosuccinimide (NBS), which can be a milder reagent for α-bromination of some carbonyl compounds.

Q2: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction for hexanoic acid?

The HVZ reaction proceeds through the formation of an acyl bromide intermediate. The phosphorus tribromide (PBr₃) first converts a small amount of the hexanoic acid into hexanoyl bromide. This acyl bromide readily enolizes, and the resulting enol attacks a molecule of bromine to form the α-bromo acyl bromide. The α-bromo acyl bromide can then be hydrolyzed during workup to yield α-bromohexanoic acid.[1][2][3][4][5]

Q3: What are the most common side reactions observed during the bromination of hexanoic acid?

The primary side reactions include:

  • Formation of α,β-unsaturated hexanoic acid: This occurs through the elimination of hydrogen bromide (HBr) from the α-bromohexanoic acid product, a reaction that is favored at higher temperatures.[2]

  • Polybromination: The formation of di- or poly-brominated products can occur, especially if an excess of bromine is used or if the reaction is allowed to proceed for too long.

  • Formation of α-bromohexanoyl derivatives: If the reaction is quenched with a nucleophile other than water (e.g., an alcohol or an amine), the corresponding α-bromo ester or α-bromo amide will be formed instead of the carboxylic acid.[6][7]

Q4: How can I minimize the formation of the α,β-unsaturated side product?

To minimize the elimination side reaction, it is crucial to control the reaction temperature. The HVZ reaction is typically exothermic, and elevated temperatures promote the elimination of HBr.[2] Maintaining a moderate reaction temperature, as outlined in established protocols, is key. For instance, a procedure for hexanoic acid suggests starting the reaction at around 50°C and only increasing the temperature to 100°C towards the end of the reaction to ensure completion.[8]

Q5: How can I prevent polybromination of my hexanoic acid derivative?

Controlling the stoichiometry of the reactants is the most effective way to prevent polybromination. Using a molar equivalent or a slight excess of bromine relative to the hexanoic acid is recommended. Slow, dropwise addition of bromine to the reaction mixture can also help to maintain a low concentration of bromine at any given time, thus favoring mono-bromination.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of α-bromohexanoic acid - Incomplete reaction. - Loss of product during workup. - Insufficient catalyst (PBr₃).- Ensure the reaction has gone to completion by monitoring the disappearance of the starting material (e.g., by TLC or GC). - Extend the reaction time or slightly increase the temperature towards the end of the reaction as suggested in some protocols.[8] - Optimize the workup procedure to minimize product loss. - Ensure a catalytic amount of fresh PBr₃ or red phosphorus is used.
Presence of α,β-unsaturated hexanoic acid in the product mixture - The reaction temperature was too high, promoting the elimination of HBr.- Carefully monitor and control the reaction temperature. Use a water bath or oil bath to maintain a consistent temperature. - Avoid rapid heating of the reaction mixture.
Significant amount of di-brominated product detected - Excess bromine was used. - The reaction was run for an extended period.- Use a precise molar equivalent of bromine to hexanoic acid. - Add the bromine dropwise to the reaction mixture to avoid localized high concentrations. - Monitor the reaction progress and stop it once the starting material is consumed.
Formation of an α-bromo ester or amide instead of the carboxylic acid - The reaction was quenched with an alcohol or amine instead of water.- Ensure that the workup is performed with water to hydrolyze the intermediate α-bromo acyl bromide to the desired carboxylic acid.[6][7]
Reaction fails to initiate - Inactive catalyst (old PBr₃). - Low-quality reagents.- Use freshly opened or distilled PBr₃. - Ensure the bromine and hexanoic acid are of high purity.

Experimental Protocols

Key Experiment: Hell-Volhard-Zelinsky Bromination of Hexanoic Acid

This protocol is adapted from a procedure described in Organic Syntheses.[8]

Reagents:

  • Hexanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus (catalytic amount)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place the hexanoic acid and a catalytic amount of PBr₃.

  • Gently heat the mixture to approximately 50°C.

  • Slowly add one molar equivalent of bromine from the dropping funnel over a period of 4-6 hours. The reaction is exothermic and will generate HBr gas, which should be vented to a proper scrubbing system.

  • After the addition of bromine is complete, continue to stir the reaction mixture. Towards the end of the reaction, the temperature can be increased to 100°C to ensure completion.

  • Cool the reaction mixture and quench by carefully adding water.

  • The product, α-bromohexanoic acid, can then be isolated and purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Bromination Reactions

TroubleshootingWorkflow Start Reaction Outcome Unsatisfactory LowYield Low Yield of α-Bromohexanoic Acid Start->LowYield UnsaturatedProduct Presence of α,β-Unsaturated Acid Start->UnsaturatedProduct Polyhalogenation Significant Polybromination Start->Polyhalogenation EsterAmideFormation Formation of Ester/Amide Start->EsterAmideFormation CheckCompletion Check Reaction Completion (TLC, GC) LowYield->CheckCompletion OptimizeWorkup Optimize Workup LowYield->OptimizeWorkup CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst ControlTemp Control Reaction Temperature UnsaturatedProduct->ControlTemp ControlStoichiometry Control Br₂ Stoichiometry Polyhalogenation->ControlStoichiometry SlowAddition Slow Bromine Addition Polyhalogenation->SlowAddition UseWaterQuench Use Water for Quench EsterAmideFormation->UseWaterQuench CheckCompletion->LowYield If incomplete, extend time/temp ControlTemp->UnsaturatedProduct Maintain moderate temp. ControlStoichiometry->Polyhalogenation Use 1 eq. Br₂ UseWaterQuench->EsterAmideFormation Ensures hydrolysis

Caption: Troubleshooting flowchart for side reactions in hexanoic acid bromination.

Signaling Pathway of the Hell-Volhard-Zelinsky Reaction

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization cluster_2 α-Bromination cluster_3 Hydrolysis HexanoicAcid Hexanoic Acid HexanoylBromide Hexanoyl Bromide HexanoicAcid->HexanoylBromide Reacts with PBr3 PBr₃ (cat.) Enol Enol Intermediate HexanoylBromide->Enol Tautomerizes to HexanoylBromide->Enol AlphaBromoAcylBromide α-Bromohexanoyl Bromide Enol->AlphaBromoAcylBromide Reacts with Enol->AlphaBromoAcylBromide Bromine Br₂ AlphaBromoAcid α-Bromohexanoic Acid AlphaBromoAcylBromide->AlphaBromoAcid Hydrolyzes with AlphaBromoAcylBromide->AlphaBromoAcid Water H₂O

Caption: Key steps in the Hell-Volhard-Zelinsky bromination of hexanoic acid.

References

optimization of reaction conditions for (R)-3-(bromomethyl)hexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of (R)-3-(bromomethyl)hexanoic acid, a key intermediate for various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently cited starting material is (R)-4-propyldihydrofuran-2(3H)-one, which undergoes a ring-opening reaction to yield the desired product.

Q2: Which brominating agents are typically used for this synthesis?

A2: Common brominating agents include trimethylbromosilane (TMSBr) and hydrobromic acid.[1][2] The use of TMSBr in conjunction with a Lewis acid catalyst, such as anhydrous zinc chloride, has been shown to improve reaction yields.[3]

Q3: What solvents are suitable for this reaction?

A3: A variety of aprotic solvents can be used, including dichloromethane (DCM), toluene, cyclohexane, and n-heptane.[1][2][3] In some procedures, the reaction can also be performed neat, without a solvent.[3]

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions can vary. Some protocols suggest temperatures from 0°C to room temperature with an overnight reaction time.[1] Others utilize heating to 70-80°C for a shorter duration of 1-2 hours.[3]

Q5: How is the product typically purified?

A5: After an aqueous workup, this compound is often purified by silica gel column chromatography.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction, especially when using TMSBr without a catalyst.[3]Add a Lewis acid catalyst, such as anhydrous zinc chloride, to facilitate the ring-opening of (R)-4-propyldihydrofuran-2(3H)-one.[3] Consider increasing the reaction temperature or extending the reaction time.
Ineffective brominating agent.Ensure the quality and reactivity of the brominating agent. If using hydrobromic acid, ensure it is of the appropriate concentration.
Presence of Impurities Formation of side products due to oxidation or other side reactions.[4]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Optimize reaction conditions (temperature, reaction time) to reduce the formation of byproducts.
Contamination from starting materials.Ensure the purity of the (R)-4-propyldihydrofuran-2(3H)-one before starting the reaction.
Difficult Purification The crude product is a viscous oil, making handling and purification challenging.[2]If direct purification by column chromatography is difficult, consider converting the crude acid to its corresponding ester (e.g., methyl or ethyl ester) which may be easier to purify. The ester can then be hydrolyzed back to the acid.
Racemization of the Chiral Center While less common for this specific step, exposure to harsh basic or acidic conditions at elevated temperatures can potentially lead to racemization.Maintain controlled temperature conditions throughout the reaction and workup. Avoid unnecessarily strong acids or bases if possible.

Experimental Protocols

Protocol 1: Synthesis using TMSBr and Dichloromethane

This protocol is adapted from a patented procedure.[1]

  • Dissolve (R)-4-propyldihydrofuran-2(3H)-one (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylbromosilane (TMSBr) (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Add water and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Catalytic Synthesis using TMSBr and Zinc Chloride in Toluene

This protocol is based on a method designed to improve reaction efficiency.[3]

  • To a dry three-necked flask under an inert atmosphere, add (R)-4-propyldihydrofuran-2(3H)-one (1.0 eq), anhydrous zinc chloride (0.5 eq), and dry toluene.

  • With stirring, add trimethylbromosilane (TMSBr) (4.0 eq) dropwise.

  • Heat the reaction mixture to 70-80°C for 1 hour.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to 0-10°C.

  • Quench the reaction by the dropwise addition of water.

  • Separate the organic layer and wash it with water (2x) and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent to yield the crude product.

Data Presentation

Table 1: Comparison of Reaction Conditions

Parameter Protocol 1 Protocol 2
Brominating Agent TMSBrTMSBr
Catalyst NoneAnhydrous Zinc Chloride
Solvent Dichloromethane (DCM)Toluene
Temperature 0°C to Room Temperature70-80°C
Reaction Time Overnight1 hour
Yield ~87% (as per source)[1]>80% (as per source)[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Starting Material in Solvent start->dissolve cool Cool to 0°C (Protocol 1) dissolve->cool Protocol 1 add_reagents Add Brominating Agent (& Catalyst if applicable) dissolve->add_reagents Protocol 2 cool->add_reagents react Stir/Heat (Monitor by TLC) add_reagents->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield? check_catalyst Using TMSBr? start->check_catalyst Yes check_reagents Check Reagent Quality start->check_reagents No add_catalyst Add Lewis Acid (e.g., ZnCl₂) check_catalyst->add_catalyst Yes check_conditions Optimize Temperature & Time check_catalyst->check_conditions No

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Scale-up Synthesis of (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of (R)-3-(bromomethyl)hexanoic acid, a key intermediate in the manufacturing of active pharmaceutical ingredients such as Brivaracetam.[1] This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Low Yield During Ring-Opening of (R)-4-n-propyl-dihydrofuran-2-one

Q1: My reaction yield is consistently low when synthesizing this compound from (R)-4-n-propyl-dihydrofuran-2-one. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The ring-opening of the lactone is an equilibrium-driven process. Ensure you are using appropriate reaction conditions to drive it to completion.

    • Reagent Stoichiometry: An insufficient amount of the ring-opening reagent (e.g., HBr in acetic acid, trimethylbromosilane) will lead to unreacted starting material. Ensure accurate measurement and a slight excess of the reagent.

    • Reaction Time and Temperature: The reaction may require elevated temperatures (e.g., 50-80°C) and sufficient time (e.g., 2-3 hours) to proceed to completion.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Elimination Reactions: Under harsh basic conditions or prolonged heating, elimination reactions can occur. Ensure the reaction is performed under acidic or neutral conditions as specified in the protocol.

  • Work-up and Extraction Issues: Product loss during the aqueous work-up and extraction is a common issue, especially at a larger scale.

    • Solvent Choice: Use a suitable organic solvent for extraction, such as methylene dichloride or ethyl acetate, to ensure efficient partitioning of the product.[2]

    • Emulsion Formation: Emulsions can form during extraction, trapping the product. If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it.

    • pH Adjustment: Ensure the aqueous layer is sufficiently acidified during work-up to keep the carboxylic acid protonated and soluble in the organic phase.

Issue 2: Poor Chiral Purity of the Final Product

Q2: I am observing a loss of enantiomeric purity in my final this compound product. What could be causing this racemization?

A2: Maintaining chiral purity is critical for pharmaceutical intermediates.[1] Here are the primary causes of racemization and how to mitigate them:

  • Starting Material Purity: The chiral purity of the starting material, (R)-4-n-propyl-dihydrofuran-2-one, is paramount.[1]

    • Source High-Purity Lactone: Ensure the starting lactone has a high enantiomeric excess (ee), ideally >99%.[1]

    • Analytical Verification: Verify the chiral purity of each new batch of starting material using a suitable analytical method, such as chiral GC or HPLC, before use.

  • Harsh Reaction Conditions: Certain conditions can promote racemization at the stereocenter.

    • High Temperatures: Prolonged exposure to very high temperatures can sometimes lead to racemization. Adhere to the recommended temperature range for the ring-opening reaction.

    • Strong Bases: Exposure to strong bases can deprotonate the alpha-proton to the carbonyl group, leading to racemization. Avoid basic conditions during the reaction and work-up.

Issue 3: Formation of Impurities and Byproducts

Q3: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A3: The primary impurity of concern is the undesired (S)-3-(bromomethyl)hexanoic acid enantiomer.[1] Other process-related impurities can also arise.

  • (S)-Enantiomer: As discussed in the chiral purity section, this arises from impure starting material or racemization.

  • Unreacted Starting Material: Incomplete reaction will leave residual (R)-4-n-propyl-dihydrofuran-2-one. Monitor the reaction to completion.

  • Solvent Adducts: Depending on the reagents and solvents used, side reactions with the solvent can occur.

  • Strategies for Minimizing Impurities:

    • Use High-Purity Reagents and Solvents: Ensure all materials used in the synthesis are of high quality.

    • Inert Atmosphere: For moisture-sensitive reagents like trimethylbromosilane, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related impurities.

    • Purification: If impurities are still present, purification by column chromatography or crystallization may be necessary, although this can be challenging and costly at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most frequently cited method is the ring-opening of (R)-4-n-propyl-dihydrofuran-2-one.[1] This is typically achieved using a source of bromide, such as hydrobromic acid in acetic acid or trimethylbromosilane.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting lactone.[4] For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the safety precautions I should take when working with reagents like hydrobromic acid or trimethylbromosilane?

A3: Both hydrobromic acid and trimethylbromosilane are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These reagents should be used in a well-ventilated fume hood. Hydrogen bromide is volatile and can be harmful to equipment and personnel.[3]

Q4: Can other halogenating agents be used for the ring-opening reaction?

A4: Yes, while hydrobromic acid is common, other reagents can be used. For instance, to produce the corresponding iodo- or chloro- derivatives, reagents like trimethyliodosilane or trimethylchlorosilane in the presence of sodium iodide can be employed.[1][4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2
Starting Material (R)-4-n-propyl-dihydrofuran-2-one(R)-4-n-propyl-dihydrofuran-2-one
Reagent Hydrobromic acid in acetic acid (30-33%)Trimethylbromosilane with anhydrous zinc chloride
Solvent Acetic AcidToluene
Temperature 50-55°C70-80°C
Reaction Time 2-3 hours1 hour
Reported Yield Not explicitly stated, but used for subsequent steps>80%
Reference [2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrobromic Acid in Acetic Acid

This protocol is adapted from patent literature.[2]

  • To a stirred solution of (R)-4-n-propyl-dihydrofuran-2-one (200g) at approximately 25-30°C, add hydrobromic acid in acetic acid (30-33%, 600 ml).

  • Heat the reaction mixture to 50-55°C and maintain for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and add methylene dichloride (600 ml) and water (400 ml).

  • Stir the mixture and then separate the layers.

  • Extract the aqueous layer with an additional portion of methylene dichloride.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis of this compound using Trimethylbromosilane

This protocol is based on a described method in patent literature.[3]

  • In a suitable reaction vessel, charge dry toluene (60 mL), (R)-4-n-propyl-dihydrofuran-2-one (12.8g, 0.1 mol), and anhydrous zinc chloride (6.8g, 0.05 mol).

  • With stirring, add trimethylbromosilane (61.2g, 0.4 mol) dropwise.

  • Heat the reaction mixture to 70-80°C for 1 hour. Monitor the reaction by TLC for the disappearance of the starting lactone.

  • Once the reaction is complete, cool the mixture to 0-10°C.

  • Quench the reaction by the dropwise addition of water (100 mL).

  • Extract the product with a suitable organic solvent, wash the organic phase with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Scale_up_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Product & Analysis Start_Material (R)-4-n-propyl- dihydrofuran-2-one Reaction Ring-Opening Reaction Start_Material->Reaction Reagent Brominating Agent (e.g., HBr/AcOH or TMSBr) Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Product This compound Workup->Product Crude Product Analysis Quality Control (Yield, Purity, Chiral ee) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Purity Check Starting Material Purity Start->Check_Purity Chiral Purity Issue Check_Conditions Review Reaction Conditions Start->Check_Conditions Low Yield Check_Workup Evaluate Work-up & Extraction Start->Check_Workup Low Yield Impure_SM Source High Purity Starting Material Check_Purity->Impure_SM Optimize_Time_Temp Optimize Time & Temperature Check_Conditions->Optimize_Time_Temp Optimize_Extraction Optimize Solvents & pH Check_Workup->Optimize_Extraction Final_Product Improved Product Quality Impure_SM->Final_Product Optimize_Time_Temp->Final_Product Optimize_Extraction->Final_Product

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: (R)-3-(bromomethyl)hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-3-(bromomethyl)hexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] The container should be tightly closed and stored in a dry, cool, and well-ventilated area, away from direct sunlight, heat, sparks, and open flames.[3][4] It is also crucial to protect the compound from moisture.

Q2: How stable is this compound under recommended storage conditions?

A2: this compound is stable under the recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, and exposure to these substances should be avoided to prevent degradation.[4]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways involve the two reactive functional groups: the bromomethyl group and the carboxylic acid group. The bromomethyl group is susceptible to nucleophilic substitution, which can be initiated by moisture (hydrolysis) or other nucleophiles present as impurities.[5] The carboxylic acid group can react with bases. High temperatures and exposure to light can also accelerate degradation.

Q4: What are the signs of degradation of this compound?

A4: Physical signs of degradation may include a change in color or the appearance of solid precipitates in the oil. Chemical degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which may show a decrease in the main peak area and the appearance of new impurity peaks.[5][6]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fumes or aerosols.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Action
Unexpected reaction byproducts Degradation of this compound due to improper storage or handling.Verify the purity of the starting material using a suitable analytical method like HPLC. Ensure that the compound has been stored under the recommended conditions (2-8°C, dry, away from light and incompatible materials).
Inconsistent experimental results Inconsistent purity of this compound between batches.Always characterize a new batch of the compound for purity before use. Refer to the Certificate of Analysis (CoA) provided by the supplier.[6]
Precipitate formation in the oil The compound may have been exposed to moisture or incompatible substances, leading to the formation of insoluble degradation products.Do not use the material. Contact the supplier for a replacement. Review storage and handling procedures to prevent future occurrences.
Discoloration of the material Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial to protect it from light. Ensure the container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen) if possible. Store at the recommended temperature of 2-8°C.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Reference
Storage Temperature 2-8°C (Refrigerator)[1][2]
Storage Environment Dry, cool, well-ventilated area[3]
Container Tightly closed container[3]
Protection Protect from moisture and light[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[4]
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, lab coat, eye protection).[3]

Experimental Protocols

Protocol: Purity Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Specific parameters may need to be optimized for your system.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: A chiral stationary phase column is recommended to separate enantiomeric impurities.[5] A C18 column can be used for general purity assessment.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The retention time of the main peak in the sample should match that of the reference standard.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Experimental Anomaly Observed check_purity Check Purity of this compound via HPLC start->check_purity purity_ok Purity is within specification check_purity->purity_ok Yes purity_not_ok Purity is out of specification check_purity->purity_not_ok No investigate_handling Review Handling Procedures (e.g., exposure to air, contaminants) purity_ok->investigate_handling investigate_storage Investigate Storage Conditions (Temperature, Light, Moisture) purity_not_ok->investigate_storage root_cause_identified Identify and Rectify Root Cause (e.g., replace material, improve procedures) investigate_storage->root_cause_identified investigate_handling->root_cause_identified end End: Problem Resolved root_cause_identified->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway Potential Hydrolytic Degradation Pathway parent This compound product (R)-3-(hydroxymethyl)hexanoic acid parent->product SN2 Reaction water H2O (Moisture) water->product byproduct HBr

Caption: Potential hydrolytic degradation pathway.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 3-(Bromomethyl)hexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral intermediates is a critical quality attribute. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) methods for the chiral separation of 3-(bromomethyl)hexanoic acid enantiomers, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail direct and indirect chiral HPLC approaches, presenting hypothetical yet representative experimental data to guide method development.

Comparative Performance of Chiral HPLC Methods

The successful chiral separation of 3-(bromomethyl)hexanoic acid, an acidic compound, can be achieved through different strategies. The following table summarizes the expected performance of three distinct methods: direct separation on a polysaccharide-based chiral stationary phase (CSP), direct separation on an anion-exchange CSP, and an indirect method involving diastereomeric derivatization.

ParameterMethod A: Polysaccharide CSP (e.g., Chiralcel® OD-H)Method B: Anion-Exchange CSP (e.g., CHIRALPAK® QN-AX)Method C: Indirect Method (Diastereomeric Derivatization)
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Quinine carbamateStandard C18 (achiral)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol/Acetic Acid/Ammonium AcetateAcetonitrile/Water Gradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 254 nm
Retention Time (k') - Enantiomer 1 2.53.25.1 (as diastereomer 1)
Retention Time (k') - Enantiomer 2 3.14.15.9 (as diastereomer 2)
Resolution (Rs) > 2.0> 2.5> 3.0
Analysis Time ~15 min~20 min~25 min (including derivatization)
Advantages Widely applicable, robust.High selectivity for acidic analytes.Uses standard achiral columns.
Disadvantages May require screening of multiple polysaccharide phases.More specialized, may have longer equilibration times.Requires an additional derivatization step, potential for kinetic resolution.

Experimental Protocols

Detailed methodologies for the compared chiral separation strategies are provided below.

Method A: Direct Separation on a Polysaccharide-Based CSP

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid in the ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column at 25°C.

  • Detection: Utilize a UV detector set to a wavelength of 210 nm.

  • Injection Volume: Inject 10 µL of the sample solution (1 mg/mL in mobile phase).

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Method B: Direct Separation on an Anion-Exchange CSP

  • Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Prepare a solution of 100% Methanol containing 20 mM Acetic Acid and 10 mM Ammonium Acetate.

  • Flow Rate: Set the flow rate to 0.8 mL/min.

  • Column Temperature: Maintain the column at 30°C.

  • Detection: Use a UV detector at a wavelength of 210 nm.

  • Injection Volume: Inject 5 µL of the sample solution (0.5 mg/mL in mobile phase).

  • System Equilibration: The ion-exchange mechanism may require longer equilibration times. Equilibrate the column for at least 1 hour or until retention times are stable.

Method C: Indirect Separation via Diastereomeric Derivatization

  • Derivatization Step:

    • Dissolve 10 mg of racemic 3-(bromomethyl)hexanoic acid in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., DCC or EDC).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction and extract the diastereomeric amide derivatives.

    • Dry the organic layer and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid). For example, 30-70% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm (due to the aromatic ring of the derivatizing agent).

    • Injection Volume: 20 µL.

Visualizing the Workflow and Logic

To better understand the processes involved in chiral HPLC analysis, the following diagrams illustrate the general experimental workflow and the decision-making process for method development.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Racemic 3-(bromomethyl)hexanoic acid dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chiral Column Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate method_development_logic cluster_analyte Analyte Properties cluster_strategy Separation Strategy cluster_direct_csp Direct Method CSP Selection cluster_indirect_derivatization Indirect Method Derivatization analyte 3-(bromomethyl)hexanoic acid property Acidic Nature analyte->property direct Direct Method? property->direct indirect Indirect Method direct->indirect No polysaccharide Polysaccharide CSPs (+ Acidic Modifier) direct->polysaccharide Yes anion_exchange Anion-Exchange CSPs direct->anion_exchange Yes derivatize Derivatize with Chiral Reagent (e.g., chiral amine) indirect->derivatize achiral_hplc Separate Diastereomers on Achiral Column derivatize->achiral_hplc

A Comparative Guide to Chiral Gas Chromatography for the Separation of 3-(Bromomethyl)hexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective separation of chiral molecules is a critical task in the pharmaceutical and chemical industries, as different enantiomers can exhibit varied pharmacological and toxicological profiles. 3-(Bromomethyl)hexanoic acid, a chiral carboxylic acid, presents a common analytical challenge: its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC). This guide provides a comparative overview of methodologies, focusing on derivatization techniques and chiral stationary phases (CSPs) to achieve effective separation of its isomers.

Methodology Comparison: Derivatization and Column Selection

Successful chiral separation of 3-(bromomethyl)hexanoic acid by GC hinges on two key choices: an appropriate derivatization strategy to enhance volatility and a highly selective chiral stationary phase to resolve the enantiomers.

1. Derivatization Strategies

Derivatization is essential for analyzing polar compounds like carboxylic acids by GC, as it converts them into more volatile and thermally stable derivatives.[1][2] This process also improves peak shape and detector response.[3] The primary methods include alkylation (specifically esterification) and silylation.

  • Esterification: This is the most common alkylation method for carboxylic acids, converting the carboxyl group into an ester.[2][3] This significantly reduces polarity and hydrogen bonding, leading to improved chromatographic behavior. Methyl esters are often preferred due to their high volatility.

  • Silylation: This process replaces active hydrogen atoms with a silyl group, such as a trimethylsilyl (TMS) group.[2] The resulting derivatives are more volatile and thermally stable.[2]

  • Pentafluorobenzyl (PFB) Esterification: Using reagents like pentafluorobenzyl bromide (PFBBr) creates PFB esters. This method is particularly advantageous for enhancing sensitivity when using an Electron Capture Detector (ECD).[1][4]

Table 1: Comparison of Derivatization Methods for 3-(Bromomethyl)hexanoic Acid

Derivatization MethodReagent ExampleDerivative FormedVolatility IncreaseStabilityDetector CompatibilityKey Considerations
Esterification (Methylation) Methanolic HCl, DiazomethaneMethyl EsterHighExcellentFID, MSA widely applicable and robust method.[3]
Silylation BSTFA, MSTFATrimethylsilyl (TMS) EsterVery HighGood (moisture sensitive)FID, MSReagents are sensitive to moisture.[2]
Pentafluorobenzylation PFBBrPentafluorobenzyl (PFB) EsterModerateExcellentECD, MS (Negative CI)Ideal for trace analysis due to high ECD response.[4]

2. Chiral Stationary Phase (CSP) Selection

The core of the chiral separation occurs on the column. For GC, CSPs based on cyclodextrin derivatives are the most versatile and widely used.[5][6][7] These phases separate enantiomers by forming transient diastereomeric complexes with differing thermodynamic stabilities.[8] The size of the cyclodextrin cavity and the nature of its chemical modifications determine its enantioselectivity for different analytes.[9]

  • Beta (β)-Cyclodextrins: With seven glucose units, β-cyclodextrin phases are a common first choice for a wide range of enantiomeric pairs due to their versatile cavity size.[6] Derivatives like permethylated β-cyclodextrin are highly effective.

  • Gamma (γ)-Cyclodextrins: These have a larger cavity (eight glucose units) and can be more suitable for bulkier molecules.[6] Studies on 2-bromo substituted carboxylic acids have shown success with modified γ-cyclodextrin phases.[9]

Table 2: Comparison of Common Cyclodextrin-Based Chiral Stationary Phases

Stationary Phase TypeCommon DerivativesTypical ApplicationsSuitability for Halogenated Acids
Beta (β)-Cyclodextrin Permethylated, Hydroxypropyl, DiacetylBroad range including flavors, fragrances, and pharmaceutical intermediates.[5]High, often the recommended starting point.
Gamma (γ)-Cyclodextrin Permethylated, TrifluoroacetylLarger molecules, positional isomers.[6]High, demonstrated effectiveness for bromo-substituted acid derivatives.[9]

Recommended Experimental Protocol

Based on the analysis of similar compounds, a robust starting point for separating the enantiomers of 3-(bromomethyl)hexanoic acid involves esterification to form methyl esters, followed by analysis on a β-cyclodextrin-based chiral column.

1. Reagents and Materials

  • Racemic 3-(bromomethyl)hexanoic acid standard

  • Methanolic HCl (3 N) or Boron Trifluoride in Methanol (14% w/v)

  • Anhydrous Sodium Sulfate

  • Hexane (GC grade)

  • Chiral GC column (e.g., Rt-βDEXsm or similar 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin phase)

  • Gas Chromatograph with Flame Ionization Detector (FID)

2. Derivatization Protocol (Methyl Esterification)

  • Weigh approximately 1-5 mg of the 3-(bromomethyl)hexanoic acid sample into a 2 mL reaction vial.

  • Add 1 mL of Methanolic HCl or BF₃-Methanol solution.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 0.5 mL of hexane.

  • Vortex the mixture for 1 minute to extract the methyl esters into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC injection.

3. GC Operating Conditions

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness β-cyclodextrin phase
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80°C, hold for 2 min. Ramp: 2-5°C/min to 180°C. Hold for 5 min.
Detector FID
Detector Temperature 250°C

Note: The oven temperature program should be optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

Visualizing the Analytical Workflow

The following diagram illustrates the complete process from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_result Result racemate Racemic 3-(Bromomethyl)hexanoic Acid derivatization Derivatization (Heat at 60°C) racemate->derivatization reagent Esterification Reagent (e.g., Methanolic HCl) reagent->derivatization injection GC Injection derivatization->injection Inject Derivatized Sample column Chiral GC Column (β-Cyclodextrin CSP) injection->column Separation detection FID Detection column->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram Data Output

Caption: Workflow for chiral GC analysis of 3-(bromomethyl)hexanoic acid.

References

A Comparative Guide to the Synthetic Routes of Brivaracetam Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brivaracetam, a third-generation anti-epileptic drug, has garnered significant attention for its high affinity and selectivity for the synaptic vesicle protein 2A (SV2A).[1] The synthesis of this chiral molecule, with its two stereocenters, presents a considerable challenge, leading to the development of various synthetic strategies. This guide provides a comparative analysis of different synthetic routes to key intermediates of Brivaracetam, offering insights into their efficiency, stereoselectivity, and industrial applicability. The focus will be on the preparation of two crucial building blocks: (R)-4-propyl-pyrrolidin-2-one and (S)-2-aminobutanamide hydrochloride .

Comparison of Synthetic Routes to (R)-4-propyl-pyrrolidin-2-one

The pyrrolidinone core with a propyl group at the 4-position is a key structural motif of Brivaracetam. The stereochemistry at this position is critical for the drug's activity. Several approaches have been developed to synthesize this intermediate with high enantiomeric purity.

Route Starting Materials Key Reactions Overall Yield Chiral Purity (ee) Advantages Disadvantages Reference
Route 1: Chiral Pool Synthesis from (R)-Epichlorohydrin (R)-Epichlorohydrin, Diphenyl malonateCondensation, Grignard reaction, Krapcho decarboxylationGood>99%High stereoselectivity from a commercially available chiral starting material.Use of Grignard reagent which can be sensitive to moisture.[2][3]
Route 2: Synthesis using Chiral Auxiliary (S)-4-Benzyloxazolidin-2-one, Valeric acidAsymmetric alkylation, Amide hydrolysis, Selective reduction, LactonizationModerate>98%Well-established method for controlling stereochemistry.Requires additional steps for the introduction and removal of the chiral auxiliary.[2]
Route 3: Hofmann Rearrangement (S)-3-(2-amino-2-oxoethyl) hexanoic acidHofmann rearrangement, Thermal cyclization40% (for the key intermediate)92.5% (can be improved)Novel approach.Involves the use of a chlorinating agent and a rearrangement reaction which may require careful optimization.[4]
Route 4: Enzymatic Resolution Racemic lactam or its precursorEnzymatic hydrolysis42% (for the desired enantiomer)97%High enantioselectivity, environmentally friendly.50% theoretical maximum yield unless the undesired enantiomer is racemized and recycled. Cost of the enzyme can be a factor.[5]
Experimental Protocols

Route 1: Chiral Pool Synthesis from (R)-Epichlorohydrin (Representative Steps)

  • Synthesis of Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: Diphenyl malonate is condensed with (R)-epichlorohydrin.

  • Grignard Reaction: The resulting bicyclic compound is treated with ethylmagnesium bromide in the presence of a copper catalyst.

  • Krapcho Decarboxylation: The product from the previous step is heated with lithium chloride in a high-boiling solvent to yield (R)-4-propyldihydrofuran-2(3H)-one.[2][3]

  • Ring-opening and Cyclization: The lactone is then opened, for example with trimethylsilyl iodide, and subsequently cyclized with (S)-2-aminobutanamide to form the pyrrolidinone ring of Brivaracetam.[2][6]

Route 3: Hofmann Rearrangement

  • Chlorination: (S)-3-(2-amino-2-oxoethyl) hexanoic acid is reacted with a chlorinating agent to form (S)-3-(2-(chloroamino)-2-oxoethyl) hexanoic acid.

  • Hofmann Rearrangement and Cyclization: The N-chloro amide is subjected to Hofmann rearrangement followed by thermal cyclization in a one-pot reaction to yield (R)-4-propyl-pyrrolidin-2-one.[4]

Synthetic Pathway Diagrams

G cluster_0 Route 1: Chiral Pool Synthesis A (R)-Epichlorohydrin C Phenyl (1R,5R)-2-oxo-3-oxabicyclo [3.1.0]hexane-1-carboxylate A->C B Diphenyl malonate B->C D (R)-4-propyldihydrofuran-2(3H)-one C->D 1. EtMgBr, CuI 2. LiCl, heat E (R)-3-(iodomethyl)hexanoic acid D->E TMSI F (R)-4-propyl-pyrrolidin-2-one E->F Cyclization

Caption: Chiral Pool Synthesis of (R)-4-propyl-pyrrolidin-2-one.

G cluster_1 Route 3: Hofmann Rearrangement G (S)-3-(2-amino-2-oxoethyl) hexanoic acid H (S)-3-(2-(chloroamino)-2-oxoethyl) hexanoic acid G->H Chlorinating agent I (R)-4-propyl-pyrrolidin-2-one H->I Hofmann rearrangement, Thermal cyclization

Caption: Hofmann Rearrangement Route to (R)-4-propyl-pyrrolidin-2-one.

Comparison of Synthetic Routes to (S)-2-aminobutanamide hydrochloride

(S)-2-aminobutanamide hydrochloride is the chiral side chain precursor that is coupled with the pyrrolidinone core. Its optical purity is crucial for the final product's efficacy and safety.

Route Starting Materials Key Reactions Overall Yield Optical Purity Advantages Disadvantages Reference
Route A: From L-Threonine L-ThreonineBiotransformation, Esterification, AmmonolysisHighHighUtilizes a readily available and inexpensive chiral starting material. The biotransformation step is environmentally friendly.Requires handling of microorganisms or enzymes.[7]
Route B: Resolution of Racemic Amide DL-2-aminobutanamideResolution with L-tartaric acidModerateHighA classical and well-understood resolution method.50% of the material is the undesired enantiomer, which needs to be recycled or discarded.[8]
Route C: From n-Propanal with Chiral Auxiliary n-Propanal, Sodium cyanide, R-phenylglycinolStrecker-type synthesis with a chiral auxiliary, Hydrolysis, HydrogenationModerateHighAllows for the asymmetric synthesis from achiral starting materials.Use of highly toxic sodium cyanide. Requires a hydrogenation step to remove the chiral auxiliary.[9]
Route D: From S-2-aminobutyric acid S-2-aminobutyric acidEsterification, AmmonolysisHighHighA straightforward route if the chiral starting material is available at a reasonable cost.The cost of S-2-aminobutyric acid can be a limiting factor.[10]
Experimental Protocols

Route A: From L-Threonine (Representative Steps)

  • Biotransformation: L-threonine is converted to L-2-aminobutyric acid using a microorganism or an isolated enzyme system.

  • Esterification: The resulting L-2-aminobutyric acid is esterified, for example, by reacting with an alcohol in the presence of an acid catalyst.

  • Ammonolysis: The ester is then treated with ammonia to form (S)-2-aminobutanamide.

  • Salt Formation: Finally, the amide is treated with hydrochloric acid to yield (S)-2-aminobutanamide hydrochloride.[7]

Route B: Resolution of Racemic Amide

  • Ammoniation: A racemic ester like methyl 2-bromobutyrate is ammoniated to produce DL-2-aminobutanamide.

  • Resolution: The racemic amide is treated with L-tartaric acid in a suitable solvent. The diastereomeric salt of the (S)-amide with L-tartaric acid precipitates preferentially.

  • Release and Salification: The purified diastereomeric salt is treated with a base to release the free (S)-amide, which is then reacted with hydrogen chloride to give the hydrochloride salt.[8]

Synthetic Pathway Diagrams

G cluster_2 Route A: From L-Threonine J L-Threonine K L-2-aminobutyric acid J->K Biotransformation L (S)-2-aminobutyrate ester K->L Esterification M (S)-2-aminobutanamide L->M Ammonolysis N (S)-2-aminobutanamide HCl M->N HCl

Caption: Synthesis of (S)-2-aminobutanamide HCl from L-Threonine.

G cluster_3 Route B: Resolution of Racemic Amide O DL-2-aminobutanamide P Diastereomeric salt with L-tartaric acid O->P L-tartaric acid Q (S)-2-aminobutanamide P->Q Base R (S)-2-aminobutanamide HCl Q->R HCl

Caption: Resolution Route to (S)-2-aminobutanamide HCl.

Conclusion

The synthesis of Brivaracetam intermediates has evolved from classical resolution of racemic mixtures to more sophisticated stereoselective methods. The choice of a particular synthetic route depends on various factors including the cost and availability of starting materials, the desired scale of production, and the stringency of purity requirements.

For the synthesis of the (R)-4-propyl-pyrrolidin-2-one intermediate, the chiral pool approach starting from (R)-epichlorohydrin offers a highly stereoselective and efficient pathway suitable for industrial production.[2][3] For the (S)-2-aminobutanamide hydrochloride side chain, synthesis from L-threonine via biotransformation presents an attractive green and economical option.[7]

Researchers and process chemists must carefully evaluate the pros and cons of each route to select the most appropriate strategy for their specific needs, balancing factors such as overall yield, cost-effectiveness, and environmental impact. The continuous development of novel catalysts and synthetic methodologies is expected to further refine the synthesis of Brivaracetam and its intermediates, making this important medication more accessible.

References

A Comparative Guide to Alternative Reagents for the Synthesis of (R)-3-(bromomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of key chiral intermediates is paramount. (R)-3-(bromomethyl)hexanoic acid is a critical building block, notably in the synthesis of the antiepileptic drug Brivaracetam. The traditional synthesis of this compound often involves harsh reagents and challenging conditions. This guide provides a comparative analysis of alternative reagents for the synthesis of this compound, focusing on the ring-opening of (R)-4-n-propyl-dihydrofuran-2(3H)-one, a common chiral precursor.[1] We will delve into reaction efficiency, safety considerations, and scalability, supported by experimental data and detailed protocols.

Comparison of Synthetic Reagents

The synthesis of this compound from (R)-4-n-propyl-dihydrofuran-2(3H)-one is primarily achieved through the cleavage of the lactone ring. Several reagents can effect this transformation, each with distinct advantages and disadvantages. The choice of reagent can significantly impact yield, purity, reaction conditions, and suitability for large-scale industrial production.

Reagent/MethodCatalystSolventTemperatureYieldKey AdvantagesKey Disadvantages
Trimethylbromosilane (TMSBr) Anhydrous Zinc Chloride (Lewis Acid)Toluene or n-heptane70-80 °C86-92%[2]High yield, avoids volatile and corrosive HBr.Requires a catalyst and careful control of moisture.
Hydrogen Bromide in Acetic Acid NoneAcetic Acid50-80 °CNot explicitly stated, but effective.Direct and catalyst-free.HBr is volatile, corrosive, and hazardous, making it less suitable for large-scale production.[2][3]
Hydrobromic Acid NoneCyclohexane70 °CNot explicitly stated, but effective.Simple, direct method.Similar hazards to HBr in acetic acid.[4]
Trimethyliodosilane (TMSI) NoneNot specifiedNot specifiedNot explicitly stated for bromo-derivative.Effective for producing the analogous (R)-3-(iodomethyl)hexanoic acid.[5][6]TMSI is expensive and sensitive; the product is the iodo-analog.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Synthesis using Trimethylbromosilane and Zinc Chloride[2]
  • To a 250 mL three-necked flask, add dry toluene (60 mL).

  • Add (R)-4-n-propyl-dihydrofuran-2(3H)-one (12.8 g, 0.1 mol).

  • Add anhydrous zinc chloride (6.8 g, 0.05 mol).

  • With stirring, add trimethylbromosilane (61.2 g, 0.4 mol) dropwise.

  • Heat the mixture to 70-80 °C for 1 hour.

  • Monitor the reaction progress by TLC until the starting material disappears.

  • Cool the reaction mixture to 0-10 °C.

  • Quench the reaction by the dropwise addition of water (100 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis using Hydrogen Bromide in Acetic Acid[3]
  • To a suitable reaction vessel, add (R)-4-n-propyl-dihydrofuran-2(3H)-one (200g).

  • Under stirring, add a 30-33% solution of hydrobromic acid in acetic acid (600 ml) at 25-30°C.

  • Heat the reaction mixture to 50-55°C for 2-3 hours.

  • After completion of the reaction, add methylene dichloride (600 ml) and water (400 ml).

  • Stir the mixture and then separate the layers.

  • Extract the aqueous layer with methylene dichloride.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter to obtain a solution of this compound.

Synthetic Pathways Overview

The following diagram illustrates the common synthetic pathways from the chiral precursor to the desired product, highlighting the alternative reagents.

SynthesisPathways cluster_start Starting Material cluster_product Product cluster_reagents Alternative Reagents start (R)-4-n-propyl-dihydrofuran-2(3H)-one TMSBr TMSBr / ZnCl₂ start->TMSBr High Yield, Safer HBr_AcOH HBr in Acetic Acid start->HBr_AcOH Hazardous, Volatile HBr_aq Hydrobromic Acid start->HBr_aq Direct Method TMSI TMSI start->TMSI Forms Iodo-analog product This compound TMSBr->product HBr_AcOH->product HBr_aq->product iodo_product (R)-3-(iodomethyl)hexanoic acid TMSI->iodo_product

Caption: Alternative synthetic routes to this compound.

Conclusion

The selection of a reagent for the synthesis of this compound is a critical decision that balances yield, safety, cost, and scalability. While traditional methods using hydrogen bromide in acetic acid are effective, they pose significant safety and handling challenges, particularly in an industrial setting.[2] The use of trimethylbromosilane (TMSBr) in the presence of a Lewis acid catalyst like anhydrous zinc chloride emerges as a superior alternative, offering high yields and a more favorable safety profile.[2] For research and development purposes, the direct use of hydrobromic acid can also be a viable, straightforward option. Ultimately, the choice of synthetic route will depend on the specific requirements of the laboratory or manufacturing facility, with a clear trend towards safer and more environmentally benign processes.

References

A Comparative Guide to Brominating Agents for Aliphatic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into aliphatic carboxylic acids is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other complex molecules. The choice of brominating agent is critical and depends on the desired outcome, substrate sensitivity, and reaction conditions. This guide provides an objective comparison of the performance of various brominating agents, supported by experimental data and detailed protocols.

At a Glance: Key Brominating Agents and Their Characteristics

Brominating Agent/MethodProduct TypeKey ReagentsTypical ConditionsAdvantagesDisadvantages
Hell-Volhard-Zelinsky (HVZ) Reaction α-Bromo Acyl Halide (hydrolyzes to α-Bromo Carboxylic Acid)Br₂, PBr₃ (or red P)High temperatures, neat or in a high-boiling solvent, long reaction timesWell-established, reliable for α-brominationHarsh conditions, potential for side reactions, use of corrosive and hazardous reagents
N-Bromosuccinimide (NBS) α-Bromo Carboxylic Acid/Acyl HalideNBS, HBr (catalytic)Milder than HVZ, often in CCl₄ or other inert solventsEasier to handle than Br₂, milder conditions, good for acid chloridesCan be less reactive for some carboxylic acids directly, requires an initiator for radical pathways
Silver-Catalyzed Decarboxylative Bromination Alkyl BromideSilver catalyst (e.g., Ag(Phen)₂OTf), Dibromoisocyanuric acidMild temperatures, often in DCEMild conditions, broad substrate scope, good functional group toleranceResults in decarboxylation (loss of the carboxylic acid group), use of a precious metal catalyst
Visible Light-Driven Decarboxylative Bromination Alkyl BromidePhotocatalyst, Bromine source (e.g., TBABr), Cyclic Diacyl PeroxideRoom temperature, blue light irradiationVery mild conditions, avoids heavy metals, excellent functional group toleranceResults in decarboxylation, requires photochemical setup

Performance Comparison: A Data-Driven Overview

The following table summarizes typical experimental data for the bromination of a representative aliphatic carboxylic acid, hexanoic acid, using different methods.

MethodSubstrateProductYield (%)Reaction Time (h)Key Observations
Hell-Volhard-Zelinsky Hexanoic Acid2-Bromohexanoic Acid~854 - 6Reaction commences at ~50°C and may require heating up to 100°C.[1]
N-Bromosuccinimide Hexanoyl Chloride2-Bromohexanoyl ChlorideGood to excellent~1.5Reaction performed on the acid chloride at 85°C.[2]
Silver-Catalyzed Decarboxylation Cyclohexanecarboxylic AcidBromocyclohexane88Not specifiedOptimized with 2.5 mol% catalyst and 0.8 equiv of brominating agent.[3]
Visible Light-Driven Decarboxylation Cyclohexanecarboxylic AcidBromocyclohexaneHighNot specifiedProceeds at room temperature under blue light irradiation.[2]

Note: Direct comparative studies with identical substrates across all methods are limited in the literature. The data presented is compiled from various sources and is intended to provide a general performance overview.

Reaction Mechanisms and Experimental Workflows

Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes to allow for α-bromination.[4]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Carboxylic_Acid R-CH2-COOH Acyl_Bromide R-CH2-COBr Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Enol R-CH=C(OH)Br Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide R-CH(Br)-COBr Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Alpha_Bromo_Acid R-CH(Br)-COOH Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acid + H₂O H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

N-Bromosuccinimide (NBS) Bromination

NBS provides a source of electrophilic bromine, often catalyzed by HBr, to achieve α-bromination of an in-situ formed acyl halide.

NBS_Bromination_Workflow Start Carboxylic Acid + SOCl₂/PBr₃ Acyl_Halide Formation of Acyl Halide Start->Acyl_Halide Bromination Addition of NBS and HBr (cat.) Acyl_Halide->Bromination Product α-Bromo Acyl Halide Bromination->Product Hydrolysis Aqueous Workup Product->Hydrolysis Final_Product α-Bromo Carboxylic Acid Hydrolysis->Final_Product

Caption: General workflow for NBS-mediated α-bromination.

Decarboxylative Bromination Pathways

Modern methods offer a pathway to alkyl bromides through decarboxylation, proceeding via radical intermediates.

Decarboxylative_Bromination Carboxylic_Acid R-COOH Radical_Formation Radical Formation (via Ag(I)/Ag(II) or Photocatalysis) Carboxylic_Acid->Radical_Formation Alkyl_Radical R• + CO₂ Radical_Formation->Alkyl_Radical Product R-Br Alkyl_Radical->Product Bromine_Source Bromine Source (e.g., Dibromoisocyanuric acid, TBABr) Bromine_Source->Product

Caption: Logical relationship in decarboxylative bromination.

Detailed Experimental Protocols

Hell-Volhard-Zelinsky Bromination of Hexanoic Acid

Materials:

  • Hexanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Water

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the hexanoic acid.

  • Add a catalytic amount of phosphorus tribromide or a small amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled.

  • After the addition is complete, heat the mixture to reflux (around 100°C) for 4-6 hours, or until the evolution of HBr gas ceases.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the mixture to hydrolyze the acyl bromide and destroy any excess bromine.

  • The α-bromohexanoic acid can then be isolated by extraction and purified by distillation under reduced pressure.

N-Bromosuccinimide Bromination of Hexanoyl Chloride

Materials:

  • Hexanoyl chloride

  • N-Bromosuccinimide (NBS)

  • Hydrogen bromide (HBr) in acetic acid (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • To a solution of hexanoyl chloride in carbon tetrachloride in a round-bottom flask, add N-bromosuccinimide.

  • Add a catalytic amount of HBr in acetic acid.

  • Heat the mixture to reflux (around 85°C) for approximately 1.5 hours.[2]

  • Monitor the reaction by observing the consumption of the solid NBS.

  • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • The solvent can be removed under reduced pressure to yield the crude 2-bromohexanoyl chloride, which can be used directly or purified by distillation.

Silver-Catalyzed Decarboxylative Bromination of Cyclohexanecarboxylic Acid

Materials:

  • Cyclohexanecarboxylic acid

  • Ag(Phen)₂OTf (catalyst)

  • Dibromoisocyanuric acid (brominating agent)

  • 1,2-Dichloroethane (DCE)

  • Reaction vessel, stirring apparatus

Procedure:

  • In a reaction vessel, dissolve cyclohexanecarboxylic acid in 1,2-dichloroethane.

  • Add the silver catalyst (e.g., 2.5 mol% Ag(Phen)₂OTf).[3]

  • Add the brominating agent (e.g., 0.8 equivalents of dibromoisocyanuric acid).[3]

  • Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrate.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is typically worked up by filtration to remove insoluble by-products, followed by an extractive workup and purification by column chromatography.

Visible Light-Driven Decarboxylative Bromination of an Aliphatic Carboxylic Acid

Materials:

  • Aliphatic carboxylic acid

  • Photocatalyst (e.g., a cyclic diacyl peroxide)

  • Tetrabutylammonium bromide (TBABr)

  • Solvent (e.g., acetonitrile)

  • Photoreactor with a blue LED light source

Procedure:

  • In a photoreactor tube, combine the aliphatic carboxylic acid, the photocatalyst, and tetrabutylammonium bromide in the chosen solvent.[2]

  • Seal the tube and place it in the photoreactor.

  • Irradiate the mixture with blue light at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After the reaction is complete, the solvent is removed, and the product is isolated and purified using standard techniques such as column chromatography.

Safety and Handling Considerations

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water.[5] It is also toxic and should be handled with extreme care in a fume hood.

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[6] However, it is still a lachrymator and should be handled with appropriate PPE.

  • Silver Catalysts: Generally have low toxicity but can be expensive. Handle with standard laboratory precautions.

  • Photoreactors: Ensure proper shielding from the light source to avoid eye damage.

Conclusion

The choice of a brominating agent for aliphatic carboxylic acids is a critical decision in synthetic planning. The classical Hell-Volhard-Zelinsky reaction remains a robust method for α-bromination, though its harsh conditions are a significant drawback. N-Bromosuccinimide offers a milder alternative, particularly for the corresponding acid chlorides. For researchers requiring the conversion of a carboxylic acid to an alkyl bromide, the modern silver-catalyzed and visible-light-driven decarboxylative methods provide powerful, mild, and highly functional group tolerant options. The selection of the optimal method will depend on the specific synthetic goal, the nature of the substrate, and the available laboratory infrastructure.

References

A Comparative Guide to Purity Validation of (R)-3-(bromomethyl)hexanoic Acid by Titration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of titrimetric methods for validating the purity of (R)-3-(bromomethyl)hexanoic acid, a key chiral building block in the synthesis of various pharmaceuticals. We present detailed experimental protocols for both acid-base and argentometric titrations, alongside a comparison with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Comparison of Purity Validation Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the specific purity aspect to be measured (e.g., acid content, halide content, enantiomeric purity), available equipment, and the required precision and accuracy. The following table summarizes the performance of titration methods against common chromatographic and spectroscopic techniques for the analysis of this compound.

MethodParameter MeasuredSpeedCostPrecisionAccuracyRemarks
Acid-Base Titration Purity based on carboxylic acid contentFastLowHighHighSimple and reliable for assay of acidic content. Does not provide information on enantiomeric purity.
Argentometric Titration Purity based on bromide contentModerateLowHighHighUseful for determining the purity with respect to the bromo functional group.
Chiral HPLC Enantiomeric Purity, Chemical PuritySlowHighVery HighVery HighGold standard for determining enantiomeric excess and separating impurities.[1]
Gas Chromatography (GC) Chemical Purity, Residual SolventsModerateModerateVery HighVery HighSuitable for volatile impurities and can be adapted for chiral analysis.
NMR Spectroscopy Structural Confirmation, Enantiomeric Purity (with chiral solvating agents)FastHighModerateHighProvides structural information and can determine enantiomeric ratio.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the validation of this compound purity using acid-base and argentometric titrations.

AcidBaseTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation start Weigh Sample of This compound dissolve Dissolve in appropriate solvent (e.g., Ethanol/Water) start->dissolve indicator Add Phenolphthalein Indicator dissolve->indicator titrate Titrate with standardized NaOH solution indicator->titrate endpoint Observe Endpoint (Color change to pink) titrate->endpoint record Record Volume of NaOH used endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for Acid-Base Titration.

ArgentometricTitrationWorkflow cluster_prep_arg Preparation cluster_titration_arg Back-Titration cluster_calculation_arg Calculation start_arg Weigh Sample of This compound dissolve_arg Dissolve in Ethanol and add Nitric Acid start_arg->dissolve_arg add_ag Add known excess of standardized AgNO3 dissolve_arg->add_ag indicator_arg Add Ferric Ammonium Sulfate Indicator add_ag->indicator_arg titrate_arg Titrate excess AgNO3 with standardized KSCN solution indicator_arg->titrate_arg endpoint_arg Observe Endpoint (Formation of red Fe(SCN)2+) titrate_arg->endpoint_arg record_arg Record Volume of KSCN used endpoint_arg->record_arg calculate_arg Calculate Bromide Content and Purity record_arg->calculate_arg

Caption: Workflow for Argentometric Titration (Volhard Method).

Experimental Protocols

Purity Determination by Acid-Base Titration

This method determines the purity of this compound based on its carboxylic acid functionality.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol, reagent grade

  • Deionized water

  • Burette, pipette, conical flasks, analytical balance

Procedure:

  • Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL conical flask.

  • Dissolve the sample in 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Gentle warming may be required to aid dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution from a burette until a faint, persistent pink color is observed. This marks the endpoint of the titration.

  • Record the volume of NaOH solution consumed.

  • Perform the titration in triplicate to ensure accuracy.

Calculation of Purity: The purity of the sample is calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution used (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • MW = Molecular weight of this compound (209.08 g/mol )[2]

  • W = Weight of the sample (mg)

Purity Determination by Argentometric Titration (Volhard Method)

This method determines the purity based on the bromide content of the this compound. The Volhard method is an indirect titration where excess silver nitrate is added to precipitate the bromide, and the remaining silver nitrate is back-titrated with potassium thiocyanate.[3][4]

Materials:

  • This compound sample

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Standardized 0.1 M Potassium Thiocyanate (KSCN) solution

  • Concentrated Nitric Acid (HNO₃)

  • Ferric ammonium sulfate indicator solution (saturated)

  • Nitrobenzene or Dichloromethane

  • Ethanol, reagent grade

  • Deionized water

  • Burette, pipette, conical flasks, analytical balance

Procedure:

  • Accurately weigh approximately 300-400 mg of the this compound sample into a 250 mL conical flask.

  • Dissolve the sample in 50 mL of ethanol.

  • Carefully add 5 mL of concentrated nitric acid to the solution.

  • From a pipette, add a known excess volume (e.g., 50.00 mL) of standardized 0.1 M AgNO₃ solution. The silver bromide will precipitate.

  • Add 2-3 mL of nitrobenzene or dichloromethane and shake vigorously to coagulate the precipitate and prevent its reaction with the thiocyanate.

  • Add 1-2 mL of ferric ammonium sulfate indicator solution.

  • Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution until the first appearance of a permanent faint reddish-brown color.

  • Record the volume of KSCN solution consumed.

  • Perform a blank titration without the sample to determine the exact relationship between the AgNO₃ and KSCN solutions.

Calculation of Purity: The purity of the sample is calculated based on the amount of bromide determined:

Moles of AgNO₃ added = Molarity of AgNO₃ × Volume of AgNO₃ added Moles of KSCN used = Molarity of KSCN × Volume of KSCN used

Since the reaction between Ag⁺ and SCN⁻ is 1:1, the moles of KSCN used are equal to the moles of excess AgNO₃.

Moles of AgNO₃ reacted with bromide = Moles of AgNO₃ added - Moles of KSCN used

Since the reaction between Ag⁺ and Br⁻ is 1:1, the moles of AgNO₃ reacted are equal to the moles of bromide in the sample.

Mass of Bromide = Moles of Bromide × Atomic weight of Bromine (79.904 g/mol ) Mass of this compound = Moles of Bromide × Molecular weight of this compound (209.08 g/mol )

Purity (%) = (Calculated mass of this compound / Initial mass of sample) × 100

Comparison with Alternative Methods

While titration methods are valuable for determining the overall purity based on the content of the primary functional groups, they do not provide information about chiral purity, which is critical for this molecule.[5]

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for determining the enantiomeric purity of this compound.[1] By using a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers and accurately quantify the enantiomeric excess. HPLC can also be used to identify and quantify other chemical impurities.[6][7][8]

Gas Chromatography (GC): GC can be employed for the analysis of volatile impurities and residual solvents. For the analysis of the non-volatile this compound, derivatization to a more volatile ester may be necessary. Chiral GC columns are also available for enantiomeric separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can be used to identify impurities. The use of chiral solvating agents or chiral derivatizing agents in NMR can allow for the differentiation and quantification of enantiomers.

Conclusion

Titration offers a rapid, cost-effective, and accurate method for the assay of this compound, providing valuable information on its purity based on its acidic and bromide functionalities. Acid-base titration is a straightforward method for determining the carboxylic acid content, while argentometric titration provides a means to quantify the bromide content. However, for a complete purity profile, especially concerning the critical aspect of enantiomeric purity, these classical methods should be complemented with more advanced techniques such as chiral HPLC or chiral GC. The choice of method will ultimately be guided by the specific analytical requirements of the research or drug development process.

References

A Comparative Guide to Assessing the Stereochemical Integrity of (R)-3-(Bromomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that can significantly impact therapeutic efficacy and safety. For chiral molecules such as (R)-3-(bromomethyl)hexanoic acid, a key intermediate in the synthesis of various pharmaceuticals, rigorous assessment of its enantiomeric integrity is paramount. This guide provides a comprehensive comparison of analytical techniques used to determine the enantiomeric excess (e.e.) and confirm the absolute configuration of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method for assessing stereochemical integrity depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques for the analysis of this compound.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating AgentPolarimetry
Principle Separation of volatile derivatives of enantiomers on a chiral stationary phase.Separation of enantiomers on a chiral stationary phase via differential interactions.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Measurement of the rotation of plane-polarized light by a chiral sample.
Sample Preparation Derivatization to a volatile ester (e.g., methyl or ethyl ester) is typically required.Direct injection or derivatization to improve peak shape and detection.Sample is dissolved in a suitable deuterated solvent with a chiral solvating agent.Sample is dissolved in a suitable solvent.
Limit of Detection High sensitivity, suitable for trace analysis.High to moderate sensitivity, depending on the detector.Lower sensitivity compared to chromatographic methods.Low sensitivity, requires higher concentrations.
Limit of Quantitation Excellent for accurate determination of low-level enantiomeric impurities.Very good for quantifying a wide range of enantiomeric ratios.Good for determining enantiomeric ratios, but less precise for very high or low e.e. values.Primarily used for bulk sample analysis, not ideal for accurate e.e. determination at low levels.
Accuracy & Precision High accuracy and precision.High accuracy and precision.Moderate accuracy and precision, dependent on spectral resolution and integration.Lower accuracy and precision compared to other methods.
Throughput Moderate to high, depending on run time.Moderate to high, depending on run time.Low to moderate, requires individual sample preparation and longer acquisition times.High, rapid measurement.
Information Provided Enantiomeric ratio (e.e.).Enantiomeric ratio (e.e.).Enantiomeric ratio (e.e.) and structural information.Optical rotation, which can be correlated to enantiomeric excess if the specific rotation of the pure enantiomer is known.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary step.

1. Derivatization of this compound to its Methyl Ester:

  • Reagents: this compound, Methanolic HCl (2M) or Trimethylsilyldiazomethane solution in diethyl ether.

  • Procedure (using Methanolic HCl):

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of 2M methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 1 hour.

    • Cool the vial to room temperature and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

2. GC Conditions:

  • Column: A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst or Chirasil-DEX CB).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

  • Injection Volume: 1 µL.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile method for enantiomeric separations. For carboxylic acids, normal phase chromatography on a polysaccharide-based chiral stationary phase is often successful.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is n-hexane:isopropanol (90:10 v/v) with the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to differentiate and quantify enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.

1. Sample Preparation:

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(1-Naphthyl)ethylamine is a suitable CSA for chiral carboxylic acids.

  • Procedure:

    • Accurately weigh approximately 5 mg of this compound into an NMR tube.

    • Add approximately 1.1 equivalents of the chiral solvating agent.

    • Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire the ¹H NMR spectrum.

2. NMR Acquisition and Analysis:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Analysis: Compare the integrals of well-resolved signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio. Protons close to the chiral center, such as the methine proton or the protons of the bromomethyl group, are likely to show the largest chemical shift differences.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. While it is a rapid technique, it is generally less accurate for precise enantiomeric excess determination compared to chromatographic and NMR methods.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 100 mg).

  • Dissolve it in a known volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask.

2. Measurement:

  • Instrument: A polarimeter.

  • Procedure:

    • Rinse the sample cell with the solvent and then fill it with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the cell in decimeters (dm).

  • Enantiomeric Excess (e.e.) Calculation: e.e. (%) = ([α]_observed / [α]_max) × 100 where [α]_max is the specific rotation of the pure enantiomer.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described analytical methods.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization (e.g., with Methanolic HCl) Sample->Derivatization VolatileEster Volatile Ester Derivative Derivatization->VolatileEster Injection Injection into GC VolatileEster->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Result Enantiomeric Ratio (e.e.) Integration->Result

Caption: Workflow for Chiral Gas Chromatography Analysis.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Solution Sample Solution Dissolution->Solution Injection Injection into HPLC Solution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Result Enantiomeric Ratio (e.e.) Integration->Result

Caption: Workflow for Chiral High-Performance Liquid Chromatography Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Add_CSA Add Chiral Solvating Agent & Deuterated Solvent Sample->Add_CSA NMR_Sample Sample in NMR Tube Add_CSA->NMR_Sample Acquisition ¹H NMR Spectrum Acquisition NMR_Sample->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Result Enantiomeric Ratio (e.e.) Integration->Result

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

Conclusion

The assessment of the stereochemical integrity of this compound can be effectively achieved using several analytical techniques. Chiral GC and chiral HPLC offer high accuracy and sensitivity, making them the preferred methods for quantitative determination of enantiomeric excess, especially for detecting trace enantiomeric impurities. NMR spectroscopy with a chiral solvating agent provides valuable structural confirmation alongside the enantiomeric ratio, while polarimetry serves as a rapid, albeit less precise, tool for bulk sample analysis. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available analytical instrumentation.

A Comparative Economic Analysis of Synthesis Methods for (R)-3-(bromomethyl)hexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(bromomethyl)hexanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Brivaracetam. The efficiency and cost-effectiveness of its synthesis are of paramount importance for the pharmaceutical industry. This guide provides a detailed economic and procedural comparison of the most common methods for synthesizing this key intermediate, supported by experimental data from scientific literature and patents.

Executive Summary

This guide evaluates two primary synthetic routes for this compound, both commencing from the readily available chiral precursor, (R)-4-n-propyl-dihydrofuran-2(3H)-one. The methods are distinguished by their choice of ring-opening reagent:

  • Method A: Trimethylbromosilane with Anhydrous Zinc Chloride. This approach utilizes a Lewis acid-catalyzed ring-opening of the lactone.

  • Method B: Hydrobromic Acid in Acetic Acid. This classic method employs a strong acid to achieve the desired transformation.

The analysis reveals that while both methods are viable, they present significant trade-offs in terms of reagent cost, reaction conditions, yield, and safety considerations. Method A, employing trimethylbromosilane, generally offers higher yields and milder reaction conditions, potentially leading to a more cost-effective and scalable process despite the higher initial cost of the primary reagent. Method B, while utilizing a cheaper primary reagent, involves harsher conditions that may necessitate more robust and expensive equipment for industrial-scale production, and it is often cited as being less environmentally friendly.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthesis methods. Prices are estimates based on commercially available listings for bulk quantities and may vary depending on the supplier and purity.

ParameterMethod A: TMSBr / ZnCl₂Method B: HBr / Acetic Acid
Starting Material (R)-4-n-propyl-dihydrofuran-2(3H)-one(R)-4-n-propyl-dihydrofuran-2(3H)-one
Key Reagents Trimethylbromosilane (TMSBr), Anhydrous Zinc Chloride (ZnCl₂)33 wt% Hydrobromic Acid in Acetic Acid
Reported Yield Up to 80% or moreNot explicitly stated in comparative contexts, but generally considered effective.
Reaction Temperature 20 – 90 °C50 – 55 °C
Reaction Time 0.5 – 5 hours2 – 3 hours
Estimated Reagent Cost TMSBr: ~
160/kg;ZnCl2:160/kg; ZnCl₂: ~160/kg;ZnCl2​:
30/kg
HBr in Acetic Acid: ~$264/L
Safety & Handling TMSBr is moisture-sensitive and corrosive.HBr in acetic acid is highly corrosive and volatile, posing risks to personnel and equipment.
Scalability Considered suitable for industrial production.Noted as costly and less suitable for large-scale production due to hazardous nature.

Synthesis Workflow Diagrams

The logical flow of each synthesis method is depicted below using Graphviz diagrams.

MethodA cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (R)-4-n-propyl-dihydrofuran-2(3H)-one reaction Ring-Opening Reaction (Toluene, 70-80°C, 1h) start->reaction tmsbr Trimethylbromosilane (TMSBr) tmsbr->reaction zncl2 Anhydrous Zinc Chloride (ZnCl₂) zncl2->reaction Catalyst product This compound reaction->product Yield: >80%

Caption: Workflow for Method A: TMSBr/ZnCl₂ Synthesis.

MethodB cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (R)-4-n-propyl-dihydrofuran-2(3H)-one reaction Ring-Opening Reaction (50-55°C, 2-3h) start->reaction hbr 33 wt% HBr in Acetic Acid hbr->reaction product This compound reaction->product

Caption: Workflow for Method B: HBr/Acetic Acid Synthesis.

Experimental Protocols

Method A: Synthesis using Trimethylbromosilane and Anhydrous Zinc Chloride

This procedure is based on protocols described in patent literature, which highlights a high-yield synthesis.

Materials:

  • (R)-4-n-propyl-dihydrofuran-2(3H)-one (1 eq)

  • Anhydrous Zinc Chloride (0.5 eq)

  • Trimethylbromosilane (4 eq)

  • Dry Toluene

  • Water

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere, add dry toluene (60 mL).

  • Add (R)-4-n-propyl-dihydrofuran-2(3H)-one (12.8 g, 0.1 mol, 1 eq) and anhydrous zinc chloride (6.8 g, 0.05 mol, 0.5 eq) to the flask.

  • With stirring, add trimethylbromosilane (61.2 g, 0.4 mol, 4 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 0-10 °C.

  • Quench the reaction by the dropwise addition of water (100 mL).

  • Separate the organic layer, and concentrate under reduced pressure to yield this compound as a pale yellow oil. The reported yield is 92.4%.

Method B: Synthesis using Hydrobromic Acid in Acetic Acid

This protocol is adapted from procedures outlined in patent documents.

Materials:

  • (R,S)-dihydro-4-propylfuran-2(3H)-one (1 eq)

  • Hydrobromic acid in acetic acid (30-33%) (3 mL per gram of starting material)

  • Methylene dichloride

  • Water

  • Anhydrous sodium sulphate

Procedure:

  • To a suitable reaction vessel, add (R,S)-dihydro-4-propylfuran-2(3H)-one (200 g).

  • Under stirring, add hydrobromic acid in acetic acid (30-33%, 600 mL) at a temperature of 25-30 °C.

  • Heat the reaction mixture to 50-55 °C and maintain for 2-3 hours.

  • After the reaction is complete, add methylene dichloride (600 mL) and water (400 mL) to the reaction mixture.

  • Stir the mixture and then separate the layers.

  • Extract the aqueous layer with methylene dichloride.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulphate.

  • Filter the solution to obtain a solution of (R,S)-3-(bromomethyl)hexanoic acid.

Conclusion

The economic and operational analysis of the two primary synthesis methods for this compound indicates that the choice of method will largely depend on the specific needs and capabilities of the manufacturing facility. The trimethylbromosilane/zinc chloride method appears to be a more modern and efficient approach, offering higher yields and milder conditions, which can translate to lower overall production costs despite the higher price of the key reagent. Conversely, the hydrobromic acid in acetic acid method, while utilizing a less expensive reagent, presents significant safety and equipment challenges that may render it less economical and desirable for large-scale, environmentally conscious production. For researchers and drug development professionals, the TMSBr method offers a more controlled and high-yielding route for obtaining this critical chiral intermediate.

Safety Operating Guide

Proper Disposal of (R)-3-(bromomethyl)hexanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of (R)-3-(bromomethyl)hexanoic acid, a halogenated carboxylic acid. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure personnel safety and environmental compliance.

This compound and its waste products are classified as hazardous chemical waste. Due to its corrosive nature and the presence of a halogen, specific handling and disposal procedures are mandatory. Improper disposal can lead to serious safety incidents, environmental contamination, and regulatory violations.

Key Disposal Parameters

All personnel handling this compound waste must be familiar with the following parameters. This data is essential for the safe and compliant management of this chemical waste stream.

ParameterGuidelineCitation
Waste Classification Halogenated Organic Acid[1][2]
Segregation Must be segregated from non-halogenated organic waste, bases, and oxidizers.[1][3][4]
Container Type Use a clearly labeled, leak-proof container, preferably plastic or glass, compatible with acids.[3][5]
pH of Aqueous Waste If neutralization is permitted for corrosive properties only, the final pH should be between 5.5 and 9.5 before disposal as hazardous waste.[6][7]
Disposal Method Do not dispose of down the drain.[8][9] The primary method is incineration by a licensed hazardous waste disposal facility.[1]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All handling of open containers should be done in a chemical fume hood.[9][10][11]
Empty Containers Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][12]

Experimental Protocol: Step-by-Step Waste Handling and Disposal

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to final pickup.

1. Waste Segregation and Collection:

  • Step 1.1: In the laboratory, at the point of generation, designate a specific waste container for "Halogenated Organic Acid Waste."[1]

  • Step 1.2: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Corrosive, Halogenated).[3][5]

  • Step 1.3: Collect all waste containing this compound, including reaction residues, contaminated solvents, and rinsates, in this designated container.

  • Step 1.4: Do not mix this waste with non-halogenated solvents, bases, or other incompatible chemicals.[4][13] Keep the container closed when not in use.[3][12]

2. Neutralization of Small Quantities of Aqueous Corrosive Waste (if applicable and permitted):

Note: This procedure should only be performed by trained personnel and if your institution's safety protocols allow for the neutralization of corrosive waste. This does not make the waste non-hazardous due to its halogenated nature.

  • Step 2.1: Work in a chemical fume hood and wear appropriate PPE.[7]

  • Step 2.2: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the aqueous waste containing this compound while stirring. Monitor for any gas evolution or temperature increase.

  • Step 2.3: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Step 2.4: Continue adding the base until the pH is stable between 5.5 and 9.5.[7]

  • Step 2.5: This neutralized solution must still be collected and disposed of as "Halogenated Organic Waste."

3. Storage Pending Disposal:

  • Step 3.1: Store the sealed and labeled waste container in a designated satellite accumulation area.[5][13]

  • Step 3.2: Ensure the storage area is well-ventilated and away from incompatible materials.

  • Step 3.3: The container must be kept in secondary containment to prevent spills.[3]

4. Final Disposal:

  • Step 4.1: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Step 4.2: Provide the EHS office or contractor with a complete and accurate description of the waste contents.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_segregation Waste Segregation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Waste Generation (this compound) waste_type Is the waste a halogenated organic acid? start->waste_type yes_halogenated Yes halogenated_container Collect in 'Halogenated Organic Acid' Waste Container waste_type->halogenated_container Yes label_container Label Container Clearly: - Hazardous Waste - Chemical Name - Hazards halogenated_container->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs pickup Waste Pickup for Incineration contact_ehs->pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.